Chlormezanone
Description
A non-benzodiazepine that is used in the management of anxiety. It has been suggested for use in the treatment of muscle spasm.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1960. It was withdrawn in at least one region.
This compound is only found in individuals that have used or taken this drug. It is a non-benzodiazepine that is used in the management of anxiety. It has been suggested for use in the treatment of muscle spasm. [PubChem]this compound binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQAYVWKMWHEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022798 | |
| Record name | Chlormezanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlormezanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL, FREELY SOL IN CHLOROFORM; SLIGHTLY SOL IN DIETHYL ETHER; SPARINGLY SOL IN N-HEXANE, 1.61e+00 g/L | |
| Record name | Chlormezanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORMEZANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlormezanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS | |
CAS No. |
80-77-3, 102818-66-6, 102818-67-7 | |
| Record name | (±)-Chlormezanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlormezanone [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormezanone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormezanone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormezanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chlormezanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chlormezanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlormezanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlormezanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORMEZANONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C14WB33Y0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORMEZANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP568V9G19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORMEZANONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BU37OM8KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORMEZANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlormezanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116.2-118.6, 116.2-118.2 °C, 116.2 °C | |
| Record name | Chlormezanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORMEZANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlormezanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Chlormezanone: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormezanone, a centrally acting muscle relaxant and anxiolytic agent, was first introduced in 1958. Despite its clinical use for several decades, it was withdrawn from the market in many countries in 1996 due to rare but severe adverse cutaneous reactions, including toxic epidermal necrolysis.[1][2][3] This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound, synthesizing available data for researchers and drug development professionals. While quantitative data on its direct molecular interactions are limited, this document consolidates the prevailing understanding of its pharmacological effects on the central nervous system.
Core Mechanism of Action: GABAergic System Modulation
The primary mechanism of action of this compound is believed to be its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its binding to the GABA-A receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and reduced neuronal excitability.
This compound is thought to bind to the benzodiazepine site on the GABA-A receptor complex, thereby enhancing the effect of GABA. This potentiation of GABAergic inhibition is believed to underlie its anxiolytic and muscle relaxant properties. The increased influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli.
Potential Secondary Mechanisms
Modulation of Spinal Reflexes
Some evidence suggests that this compound may exert part of its muscle relaxant effects by acting on spinal polysynaptic reflexes. It is proposed that this compound depresses these reflexes, which are involved in maintaining skeletal muscle tone. This action at the spinal cord level could contribute to the reduction of muscle spasms.
Influence on Other Neurotransmitter Systems
There are suggestions in the literature that this compound might also influence other neurotransmitter systems, such as serotonin and norepinephrine. However, there is a significant lack of direct experimental evidence to support this and to elucidate the specific molecular targets and downstream effects.
Quantitative Data
A thorough review of the available scientific literature reveals a notable absence of publicly available, detailed quantitative data regarding this compound's binding affinities (Ki, IC50) and functional potentiation (EC50) at the GABA-A receptor or any other molecular target. The discontinuation of the drug in the mid-1990s likely curtailed further in-depth mechanistic studies that would have generated such data.
Experimental Protocols
Due to the lack of recent primary research, detailed, contemporary experimental protocols for studying this compound are not available. However, based on the proposed mechanism of action, the following standard assays would be appropriate for its characterization.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor.
-
Methodology:
-
Membrane Preparation: Isolation of synaptic membranes from rodent brain tissue (e.g., cortex or cerebellum), which are rich in GABA-A receptors.
-
Radioligand: Use of a radiolabeled ligand that specifically binds to the benzodiazepine site, such as [3H]flunitrazepam or [3H]Ro15-1788.
-
Competition Assay: Incubation of the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation and Detection: Separation of bound from free radioligand via rapid filtration, followed by quantification of radioactivity using liquid scintillation counting.
-
Data Analysis: Calculation of the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be derived.
-
Electrophysiological Assays
-
Objective: To functionally characterize the effect of this compound on GABA-A receptor-mediated currents.
-
Methodology:
-
Cell System: Use of primary cultured neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) expressing specific GABA-A receptor subunits.
-
Recording Technique: Whole-cell patch-clamp recording to measure chloride currents.
-
Experimental Procedure:
-
Application of a submaximal concentration of GABA to elicit a baseline chloride current.
-
Co-application of GABA and varying concentrations of this compound to assess the potentiation of the GABA-induced current.
-
-
Data Analysis: Generation of concentration-response curves to determine the EC50 of this compound for the potentiation of GABA-A receptor function.
-
Conclusion and Future Directions
The prevailing scientific consensus indicates that this compound exerts its anxiolytic and muscle relaxant effects primarily through the positive allosteric modulation of GABA-A receptors at the benzodiazepine binding site. However, the discontinuation of the drug has left a significant gap in the detailed, quantitative understanding of its molecular pharmacology.
For drug development professionals, the story of this compound serves as a case study. While its primary mechanism of action appears to be on a well-validated target for anxiolytics and muscle relaxants, the severe idiosyncratic adverse effects highlight the importance of comprehensive preclinical safety and toxicological profiling. Future research on compounds with a similar structure or proposed mechanism should include rigorous investigation of off-target effects and potential for bioactivation to reactive metabolites. A more thorough understanding of the structure-activity relationships at the benzodiazepine binding site and the factors contributing to the rare but severe cutaneous reactions would be of significant value.
References
- 1. This compound | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hepatocellular and dermatological outcomes of this compound | Journal of the Pakistan Medical Association [jpma.org.pk]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Hello Bio [hellobio.com]
- 5. rndsystems.com [rndsystems.com]
Chlormezanone: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for chlormezanone, a compound previously used as an anxiolytic and muscle relaxant. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, including experimental protocols and key chemical data. While this compound has been discontinued for therapeutic use in many countries due to rare but serious skin reactions, its chemical scaffold and synthesis route remain of interest for medicinal chemistry and drug design research.
Chemical Structure and Properties
This compound is a 1,3-thiazine derivative. Its chemical structure is characterized by a 1,3-thiazinan-4-one S,S-dioxide core, with a 4-chlorophenyl group at the 2-position and a methyl group on the nitrogen atom. The systematic IUPAC name for this compound is 2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one.
The presence of a chiral center at the C2 position means that this compound exists as a racemic mixture of (S)- and (R)-enantiomers.
Table 1: Physicochemical and Structural Data for this compound
| Property | Data | Reference |
| Molecular Formula | C₁₁H₁₂ClNO₃S | |
| Molecular Weight | 273.74 g/mol | |
| CAS Number | 80-77-3 | |
| IUPAC Name | 2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one | |
| Synonyms | Chlormethazanone, Trancopal | |
| Appearance | White crystalline powdery solid | |
| Purity | >99% | |
| SMILES | CN1C(C2=CC=C(Cl)C=C2)S(=O)(=O)CCC1=O | |
| InChIKey | WEQAYVWKMWHEJO-UHFFFAOYSA-N |
Synthesis Pathway
A common and illustrative synthesis of this compound starts from p-chlorobenzaldehyde and involves a three-step process: imine formation, cyclization, and oxidation. This pathway is advantageous as it utilizes readily available starting materials and employs standard organic chemistry transformations.
The overall synthesis is depicted in the following diagram:
Caption: Synthesis pathway of this compound from p-chlorobenzaldehyde.
Experimental Protocols
The following experimental protocols are based on the synthesis method described in patent CN104817518A.
Step 1: Synthesis of p-Chlorobenzylidene methylamine (Intermediate 1)
-
Reaction Setup: To a reaction vessel containing toluene, add p-chlorobenzaldehyde and a suitable catalyst.
-
Addition of Methylamine: While stirring, bubble dry methylamine gas through the solution, maintaining the temperature below 20°C.
-
Reaction: Continue the reaction for 3 hours at a temperature between 20-30°C after the addition of methylamine is complete.
-
Work-up: After the reaction, filter the solution by suction. The toluene is then recovered under reduced pressure to yield the crude p-chlorobenzylidene methylamine.
Step 2: Synthesis of 2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one (Intermediate 2)
-
Reaction Setup: In a reaction vessel with toluene as the solvent, add the p-chlorobenzylidene methylamine from Step 1 and 3-mercaptopropionic acid.
-
Condensation: Heat the mixture to reflux to carry out the condensation dehydration reaction, resulting in the cyclized compound.
-
Work-up: The specific work-up procedure to isolate the cyclized intermediate is not detailed in the source document. A standard approach would involve removal of the solvent and purification, for instance, by crystallization.
Step 3: Synthesis of this compound (Final Product)
-
Oxidation: Slowly add the cyclized compound from Step 2 to an acidic solution of potassium permanganate. The temperature should be maintained below 20°C during the addition.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 3 hours.
-
Quenching: Quench the unreacted potassium permanganate with sodium bisulfite.
-
Extraction and Purification: Extract the product with chloroform. Wash the organic phase with water until neutral. Recover the chloroform to obtain the crude this compound.
-
Recrystallization: Recrystallize the crude product from anhydrous ethanol to obtain the final pure, white crystalline powder of this compound.
Quantitative Data
Specific yields for each step of this particular synthesis pathway are not extensively reported in publicly available literature. However, the patent indicates that this optimized method improves the reaction yield compared to previous routes. The yields for similar chemical transformations can vary widely depending on the specific reaction conditions and substrates used. For instance, the synthesis of other 2,3-disubstituted 1,3-thiazinan-4-ones has been reported with yields ranging from 11% to 74%, and their subsequent oxidation to the 1,1-dioxide derivatives with yields between 27% and 95%.
Conclusion
This technical guide has detailed the chemical structure of this compound and a robust three-step synthesis pathway. The provided experimental protocols offer a clear methodology for its laboratory-scale synthesis. While quantitative data on reaction yields for this specific process are sparse, the outlined synthesis route is logical and employs common organic reactions. The information presented herein serves as a valuable resource for chemists and pharmaceutical scientists interested in the synthesis of 1,3-thiazine derivatives and related heterocyclic compounds.
A Technical Guide to the Historical Therapeutic Applications of Chlormezanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormezanone, a centrally acting drug, was historically prescribed for its anxiolytic and muscle relaxant properties. Marketed under brand names such as Trancopal and Fenaprim, it was used for the management of anxiety disorders and painful musculoskeletal conditions associated with muscle spasm.[1][2] Despite its therapeutic use, this compound was withdrawn from the global market in 1996 due to rare but severe and sometimes fatal cutaneous adverse reactions, specifically toxic epidermal necrolysis (TEN).[3] This guide provides a comprehensive technical overview of the historical therapeutic uses of this compound, its mechanism of action, pharmacokinetic profile, and the safety concerns that led to its discontinuation. The information is intended to serve as a resource for researchers and professionals in the field of drug development and pharmacology.
Therapeutic Indications
This compound was primarily indicated for two distinct therapeutic areas:
-
Anxiety Disorders: It was used in the management of anxiety and for sleep disturbances associated with anxiety.[4]
-
Painful Skeletal Muscle Spasms: this compound was also prescribed to alleviate discomfort associated with musculoskeletal conditions characterized by painful muscle spasms.
Efficacy in Anxiety and Sleep Disturbance
Clinical studies demonstrated this compound's effectiveness in reducing symptoms of anxiety and improving sleep quality in patients with anxiety-related insomnia. A double-blind, crossover, multi-center study involving 76 patients with mild neurotic anxiety found that both 200 mg and 400 mg doses of this compound significantly improved the quality and duration of sleep, with the higher dose showing greater efficacy. Both dosages also led to a significant reduction in anxiety ratings.
Efficacy in Skeletal Muscle Spasms
In the treatment of painful skeletal muscle spasms, the evidence for this compound's efficacy is less robust. A double-blind controlled trial with 400 patients suffering from painful muscle spasms due to various musculoskeletal diseases compared this compound, orphenadrine, an orphenadrine/paracetamol combination, and a placebo. The results showed that 57% of patients treated with this compound reported improvement, which was not significantly different from the 53% improvement rate observed with the placebo.
Mechanism of Action
This compound's therapeutic effects are attributed to its action on the central nervous system, specifically its modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.
GABAergic Pathway
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. This action potentiates the effects of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, producing a calming or sedative effect on the central nervous system. This enhanced inhibitory neurotransmission is believed to be the basis for both its anxiolytic and muscle relaxant properties.
Figure 1: Simplified signaling pathway of this compound's action on the GABA-A receptor.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several studies.
| Parameter | Value | Study Population | Dosage | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1.5 - 2.18 hours | Healthy Volunteers | 200 mg / 400 mg | N/A |
| Cmax (Peak Plasma Concentration) | 2.6 - 4.62 mg/L | Healthy Volunteers | 200 mg / 400 mg | N/A |
| Elimination Half-life | 38 - 54 hours | Young and Elderly | 400 mg | N/A |
Note: Specific references for each pharmacokinetic parameter were not consistently available in the searched literature.
Adverse Effects and Withdrawal
Common Adverse Effects
The most frequently reported adverse effects of this compound were generally mild and included:
-
Drowsiness
-
Dizziness
-
Nausea
-
Weakness
-
Dry mouth
-
Skin rash
Severe Adverse Reaction and Market Withdrawal
The primary reason for the worldwide withdrawal of this compound was its association with rare but severe and life-threatening cutaneous reactions, namely Toxic Epidermal Necrolysis (TEN) and Stevens-Johnson Syndrome (SJS) . These conditions are characterized by extensive necrosis and detachment of the epidermis. The pathophysiology of this compound-induced TEN is thought to be a T-cell mediated hypersensitivity reaction.
Figure 2: Simplified logical flow of the pathophysiology of this compound-induced TEN/SJS.
Experimental Protocols
Detailed experimental protocols from the cited studies are summarized below to provide a deeper understanding of the research methodologies.
Clinical Trial: Efficacy in Painful Skeletal Muscle Spasms
-
Study Design: Double-blind, placebo-controlled, randomized clinical trial.
-
Participants: 400 patients with painful muscle spasms from five common musculoskeletal diseases.
-
Interventions:
-
This compound
-
Orphenadrine
-
Orphenadrine/paracetamol combination
-
Placebo
-
-
Treatment Duration: One week.
-
Primary Outcome Measure: Subjective assessment of treatment efficacy by the patient.
Clinical Trial: Efficacy in Anxiety-Related Sleep Disturbance
-
Study Design: Double-blind, crossover, multi-center study.
-
Participants: 76 patients in general practice with mild neurotic anxiety and associated sleep disturbance.
-
Interventions:
-
This compound 200 mg at night for one week.
-
This compound 400 mg at night for one week.
-
-
Outcome Measures:
-
Quality and duration of sleep.
-
Frequency of awakening refreshed.
-
Anxiety rating.
-
Conclusion
This compound was a historically used anxiolytic and muscle relaxant that demonstrated some efficacy, particularly in the management of anxiety and associated sleep disturbances. Its mechanism of action via positive allosteric modulation of the GABA-A receptor is well-understood. However, the significant risk of severe and potentially fatal cutaneous adverse reactions, most notably Toxic Epidermal Necrolysis, led to its withdrawal from the market. This technical guide serves as a historical reference for researchers and drug development professionals, highlighting the therapeutic profile and the critical safety issues associated with this compound. The case of this compound underscores the importance of post-marketing surveillance and the continuous evaluation of a drug's benefit-risk profile.
References
- 1. This compound in anxiety: a drug rediscovered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Two-dose comparison of this compound in sleep disturbance due to anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlormezanone: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormezanone, a centrally acting muscle relaxant and anxiolytic agent, was formerly used in the management of muscle spasms and anxiety. Despite its therapeutic applications, the drug was withdrawn from the global market in 1996 due to rare but severe and life-threatening cutaneous adverse reactions, including toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome (SJS). This technical guide provides an in-depth review of the pharmacokinetics and pharmacodynamics of this compound, intended to serve as a comprehensive resource for researchers and drug development professionals. The guide details its mechanism of action, metabolic pathways, and pharmacokinetic parameters, and includes experimental methodologies for its analysis.
Pharmacodynamics
Mechanism of Action
This compound's primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor complex, enhancing the effect of GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. This inhibitory effect in the central nervous system is responsible for its anxiolytic and muscle relaxant properties.[1][2] Additionally, this compound is thought to influence the spinal reflex arc, which is involved in muscle contractions, contributing to its muscle relaxant effects.[3]
Signaling Pathway
The interaction of this compound with the GABA-A receptor initiates a signaling cascade that culminates in neuronal inhibition. The binding of GABA to its receptor is enhanced in the presence of this compound, leading to a more pronounced and prolonged opening of the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli.
References
- 1. [Pharmacokinetics of this compound in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in human plasma after administration of this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlormezanone Receptor Binding Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormezanone is a centrally acting muscle relaxant and anxiolytic agent that was withdrawn from the market due to rare but severe skin reactions.[1] Its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][3] This guide provides a comprehensive overview of the available data on the receptor binding profile of this compound, details relevant experimental methodologies, and illustrates the associated signaling pathways. Due to the discontinuation of the drug, specific quantitative binding data for this compound is scarce in publicly available literature. Therefore, where applicable, data for the structurally related compound, chlormethiazole, is provided for comparative context.
Receptor Binding Profile
This compound enhances the effect of GABA at the GABA-A receptor by binding to an allosteric site, believed to be the benzodiazepine binding site.[2] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability, resulting in its therapeutic effects of muscle relaxation and anxiety reduction.
Table 1: Summary of Receptor Binding Data
| Compound | Receptor/Site | Binding Affinity/Potency | Data Type | Reference |
| This compound | GABA-A Receptor (Benzodiazepine Site) | Positive Allosteric Modulator | Qualitative | |
| Chlormethiazole | GABA-A Receptor (α1β1γ2) | EC50: 21.7 µM | Electrophysiology | |
| GABA-A Receptor (α1β2γ2) | EC50: 43.3 µM | Electrophysiology | ||
| GABA-A Receptor (α1β2) | EC50: 81.7 µM | Electrophysiology | ||
| NMDA Receptor (NR1a+NR2A) | IC50: ~485 µM | Electrophysiology | ||
| NMDA Receptor (NR1a+NR2B) | IC50: ~683 µM | Electrophysiology |
Experimental Protocols
The characterization of a compound's receptor binding profile typically involves a combination of radioligand binding assays and functional assays, such as electrophysiological recordings.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor.
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a tissue source known to express the target receptor (e.g., rat cerebral cortex) or from cell lines recombinantly expressing specific GABA-A receptor subunits.
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the benzodiazepine site, such as [3H]-Flunitrazepam, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow for a Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Electrophysiology (General Protocol)
Electrophysiological techniques, such as the two-electrode voltage clamp or patch-clamp, are used to measure the functional consequences of ligand binding, in this case, the potentiation of GABA-induced chloride currents.
Objective: To determine the concentration of this compound that produces a half-maximal potentiation (EC50) of the GABA-induced current.
Methodology:
-
Cell Preparation: Oocytes or mammalian cells (e.g., HEK293 cells) are engineered to express specific subtypes of the GABA-A receptor.
-
Recording: The cell is voltage-clamped at a specific holding potential.
-
GABA Application: A sub-maximal concentration of GABA is applied to the cell to elicit a baseline chloride current.
-
Co-application: this compound at various concentrations is co-applied with the same sub-maximal concentration of GABA.
-
Current Measurement: The potentiation of the GABA-induced current by this compound is measured.
-
Data Analysis: A concentration-response curve is generated by plotting the percentage potentiation against the concentration of this compound, and the EC50 value is determined.
Experimental Setup for Electrophysiological Recording
References
Chlormezanone: A Technical Guide to its Metabolites and Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone, a centrally acting muscle relaxant and anxiolytic, has a well-documented history of clinical use. Understanding its metabolic fate and degradation profile is crucial for a comprehensive assessment of its efficacy, safety, and for the development of new chemical entities. This technical guide provides an in-depth overview of the metabolites and degradation products of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.
This compound Metabolism and Degradation
The biotransformation of this compound in humans primarily occurs in the liver, with subsequent excretion of its metabolites in the urine. The degradation process is initiated by a non-enzymatic hydrolysis, followed by a series of enzymatic modifications.
Metabolites Identified in Humans
Following oral administration, this compound is extensively metabolized. Six primary metabolites and/or degradation products have been identified in human urine[1]. The major urinary metabolite is 4-chlorohippuric acid . Other identified compounds include:
-
4-chloro-benzoyl-N-methylamide
-
4-chlorobenzoic acid
-
N-methylimino-4-chlorobenzaldehyde
-
4-chlorobenzaldehyde
-
"Hydrolyzed" this compound
In plasma, the main metabolite results from the cleavage of the amide bond within the six-membered heterocyclic ring of the parent molecule[1]. Notably, unchanged this compound is reportedly not detected in either plasma or urine[1].
Quantitative Analysis of this compound Metabolites
While several studies have identified the metabolites of this compound, detailed quantitative data in a comparative format is limited in publicly available literature. The following table summarizes the identified metabolites.
| Metabolite/Degradation Product | Biological Matrix | Analytical Method | Reference |
| 4-chlorohippuric acid | Urine | GC-MS, HPLC | [1] |
| 4-chloro-benzoyl-N-methylamide | Urine | GC-MS, HPLC | [1] |
| 4-chlorobenzoic acid | Urine | GC-MS, HPLC | |
| N-methylimino-4-chlorobenzaldehyde | Urine | GC-MS, HPLC | |
| 4-chlorobenzaldehyde | Urine | GC-MS, HPLC | |
| "Hydrolyzed" this compound | Urine | GC-MS, HPLC | |
| Product of amide bond cleavage | Plasma | Not specified |
Experimental Protocols
The identification and quantification of this compound metabolites have been primarily achieved through gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Sample Preparation for Urine Analysis
A general procedure for preparing urine samples for GC-MS and HPLC analysis, based on common practices for drug metabolite analysis, would involve the following steps:
-
Hydrolysis: To cleave conjugated metabolites, urine samples are typically subjected to enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) or acid hydrolysis.
-
Extraction: The hydrolyzed urine is then extracted with an organic solvent (e.g., diethyl ether, ethyl acetate) to isolate the metabolites from the aqueous matrix. This is often performed under acidic conditions to ensure the analytes are in a non-ionized form.
-
Derivatization (for GC-MS): For GC-MS analysis, the extracted metabolites, particularly those with polar functional groups (e.g., carboxylic acids, hydroxyls), are often derivatized to increase their volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents.
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A typical GC-MS method for the analysis of this compound metabolites would involve:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating drug metabolites (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the metabolites based on their boiling points. The program would start at a lower temperature and ramp up to a higher temperature.
-
Injector: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification of unknown metabolites or in selected ion monitoring (SIM) mode for quantification of known metabolites.
High-Performance Liquid Chromatography (HPLC) Method
A representative HPLC method for the analysis of this compound and its metabolites would include:
-
HPLC System: A standard HPLC system with a pump, autosampler, and detector.
-
Column: A reversed-phase column (e.g., C18) is typically used for the separation of drug molecules and their metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is often adjusted to optimize the retention and peak shape of the analytes.
-
Detector: A UV detector is commonly used for quantification. For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be employed.
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effects, including muscle relaxation and anxiolysis, through its interaction with the central nervous system. It is understood to act as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site.
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.
This compound enhances the effect of GABA by increasing the affinity of GABA for its receptor. This potentiation of GABAergic inhibition is the primary mechanism underlying its therapeutic effects.
Caption: this compound's signaling pathway via GABA-A receptor modulation.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound metabolites from biological samples.
References
Chlormezanone: A Technical Guide to its Toxicology and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlormezanone is a centrally acting muscle relaxant and anxiolytic agent, first approved in 1960. It was used for the management of anxiety and treatment of muscle spasms. However, due to rare but severe and life-threatening cutaneous adverse reactions, most notably Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), this compound was withdrawn from the market worldwide by its manufacturer in 1996.[1][2] This technical guide provides a comprehensive overview of the toxicology and safety profile of this compound, summarizing available data on its pharmacokinetics, mechanism of action, and various aspects of its toxicity. The information is intended for researchers, scientists, and drug development professionals to understand the safety concerns that led to its discontinuation and to inform the development of safer therapeutic alternatives.
Pharmacokinetics and Metabolism
This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[3] Its metabolism primarily occurs in the liver, and it is excreted via the kidneys.[3]
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Single Dose (400 mg) | Multiple Doses (400 mg/day for 8 days) |
| Cmax (mg/L) | 4.62 ± 0.75 | Not Reported |
| Tmax (h) | 2.18 ± 1.49 | Not Reported |
| AUC (mg·h/L) | 224.93 ± 27.79 (AUC₀-∞) | 164.19 ± 21.70 (AUCτ,ss) |
| Terminal Half-life (h) | 40.50 ± 4.19 | 37.14 ± 3.18 |
| Trough Plasma Concentration (mg/L) | Not Applicable | Day 7: 2.97 ± 0.45Day 9: 5.41 ± 0.90 |
Data from a study in eight young healthy male subjects.
Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers
A representative experimental protocol for a pharmacokinetic study of this compound, based on published literature, would involve the following steps:
-
Subject Recruitment: Healthy adult male volunteers are recruited for the study.
-
Dosing:
-
Single-Dose Phase: Subjects receive a single oral dose of 400 mg this compound.
-
Multiple-Dose Phase: After a washout period, the same subjects receive a daily oral dose of 400 mg this compound for 8 consecutive days.
-
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.
-
Plasma Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
Mechanism of Action
The exact mechanism of action of this compound is not fully elucidated, but it is believed to exert its effects on the central nervous system. It is thought to modulate the activity of the gamma-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter system in the brain. By enhancing the effects of GABA, this compound is thought to reduce neuronal excitability, leading to muscle relaxation and anxiolytic effects.
References
Chlormezanone Analogues and Derivatives: A Technical Guide to a Discontinued Scaffold
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Chlormezanone was withdrawn from the market worldwide in 1996 due to rare but serious and potentially fatal skin reactions, such as toxic epidermal necrolysis.[1][2] The information presented herein is for research and informational purposes only and does not constitute an endorsement for the clinical use of this compound or its analogues.
Introduction
This compound, chemically known as 2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide, is a centrally acting muscle relaxant and anxiolytic drug that was first approved in 1960.[2] It was marketed under trade names such as Trancopal and Fenaprim for the management of anxiety and treatment of muscle spasms.[2] Despite its therapeutic use, the association with severe cutaneous adverse reactions led to its global discontinuation.[1] This technical guide provides an overview of the core chemical structure of this compound, its mechanism of action, and synthetic pathways for its derivatives, based on the available scientific literature. Due to the discontinuation of the drug, publicly available information on the development and quantitative pharmacological data of its analogues and derivatives is limited.
Mechanism of Action
The therapeutic effects of this compound are attributed to its action on the central nervous system. It is understood to be a modulator of the gamma-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter system in the brain. This compound is believed to act as a positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. This cascade of events is what produces the observed muscle relaxant and anxiolytic effects.
Caption: General signaling pathway for GABA-A receptor positive allosteric modulation.
Synthesis of the 1,3-Thiazinan-4-one Core
The 1,3-thiazinan-4-one scaffold is the central chemical structure of this compound. Several synthetic routes to this and related heterocyclic systems have been reported. A common approach involves a multi-component reaction. For instance, the synthesis of 2,3-substituted-1,3-thiazinan-4-ones can be achieved through the reaction of 3-mercaptopropionic acid with ammonia or primary amines and various aldehydes. The resulting 1,3-thiazinan-4-ones can then be oxidized, for example using potassium permanganate (KMnO4), to yield the corresponding 1,1-dioxide derivatives, which is a key structural feature of this compound.
Caption: General synthetic workflow for this compound analogues.
Experimental Protocols
Detailed experimental protocols for the synthesis of specific this compound analogues are not abundant in recent literature. However, based on general synthetic procedures for 1,3-thiazinan-4-ones, a representative protocol can be outlined.
General Procedure for the Synthesis of 2-Aryl-3-Alkyl-1,3-Thiazinan-4-ones: A mixture of an appropriate aryl aldehyde (1 equivalent), a primary amine (1 equivalent), and 3-mercaptopropionic acid (1 equivalent) in a suitable solvent, such as toluene, is refluxed for a specified period. The reaction progress is typically monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired 2-aryl-3-alkyl-1,3-thiazinan-4-one.
General Procedure for the Oxidation to 1,1-Dioxides: The synthesized 1,3-thiazinan-4-one derivative is dissolved in a suitable solvent, such as glacial acetic acid. An oxidizing agent, for example, potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed. The mixture is then worked up, which may involve quenching the excess oxidant and extraction with an organic solvent. The crude product is purified by appropriate methods to afford the final 1,1-dioxide derivative.
Data on Analogues and Derivatives
There is a significant lack of publicly available quantitative data (e.g., IC50, Ki values) for this compound analogues and derivatives specifically evaluated for muscle relaxant or anxiolytic properties. The discontinuation of the parent drug likely halted further development and publication in this specific area. The research that has been published on the 1,3-thiazinan-4-one scaffold has often been directed towards other therapeutic targets, such as acetylcholinesterase inhibition.
Structure-Activity Relationships (SAR) and Bioisosteric Replacement
Due to the limited data on this compound analogues, a detailed SAR analysis is not feasible. However, general principles of medicinal chemistry and bioisosteric replacement can be considered for the hypothetical design of new analogues.
Key areas for modification on the this compound scaffold could include:
-
The Aryl Moiety: The 4-chlorophenyl group at the 2-position could be replaced with other substituted or unsubstituted aryl or heteroaryl rings to explore the impact on potency, selectivity, and metabolic stability. Bioisosteric replacement of the chlorine atom with other halogens (F, Br), a trifluoromethyl group, or a cyano group could modulate the electronic and lipophilic properties.
-
The N-Alkyl Group: The N-methyl group could be substituted with other alkyl chains of varying lengths or cyclic structures to probe the steric requirements of the binding site.
-
The Thiazinanone Ring: Modifications to the core heterocyclic ring are more challenging but could involve the synthesis of analogues with different ring sizes or the replacement of the sulfur or nitrogen atoms with other heteroatoms.
Conclusion
This compound represents a class of centrally acting muscle relaxants and anxiolytics with a well-established, albeit now clinically obsolete, therapeutic profile. Its mechanism of action via positive allosteric modulation of the GABA-A receptor provides a clear biological target for drug design. The 1,3-thiazinan-4-one 1,1-dioxide core is synthetically accessible, offering a template for the generation of novel derivatives. However, a significant gap exists in the publicly available literature regarding the synthesis, biological evaluation, and structure-activity relationships of this compound analogues specifically for their original therapeutic indications. The severe adverse effects associated with the parent compound likely curtailed further research and development in this area. Future exploration of this chemical scaffold for other CNS targets would require careful consideration of the toxicological profile that led to the withdrawal of this compound.
References
Chlormezanone's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Chlormezanone, formerly marketed under trade names such as Trancopal and Fenaprim, was utilized for the management of anxiety and muscle spasms.[1] Despite its clinical efficacy, the discovery of rare but severe cutaneous reactions, including toxic epidermal necrolysis, led to its worldwide withdrawal from the market in 1996.[2][3] This guide aims to provide a technical overview of its effects on the central nervous system for scientific and research purposes.
Mechanism of Action
The primary mechanism of action of this compound is the potentiation of GABAergic neurotransmission.[1] It binds to an allosteric site on the GABA-A receptor, believed to be the central benzodiazepine receptor, which in turn enhances the effect of the inhibitory neurotransmitter GABA.[3] This enhanced GABAergic activity leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a subsequent decrease in neuronal excitability. This reduction in neuronal firing in key areas of the CNS, such as the limbic system and the spinal cord, is thought to mediate its anxiolytic and muscle relaxant properties. While effects on other neurotransmitter systems like serotonin and norepinephrine have been anecdotally suggested, there is a lack of concrete evidence to support these as primary mechanisms of action.
Data Presentation
Table 1: Receptor Interaction Profile of this compound
| Receptor/Target | Interaction Type | Effect on CNS | Evidence Level |
| GABA-A Receptor (Benzodiazepine Site) | Positive Allosteric Modulator | Anxiolytic, Sedative, Muscle Relaxant | High (Consistently reported in literature) |
| Serotonin Transporter (SERT) | Unknown/Speculative | Not Established | Very Low |
| Norepinephrine Transporter (NET) | Unknown/Speculative | Not Established | Very Low |
Table 2: Clinical Dosing and Observed CNS Effects of this compound
| Indication | Dosage Range | Observed CNS Effects | Reference |
| Anxiety | 800 mg/day | Significantly more effective than placebo in reducing anxiety; equal in effectiveness to chlordiazepoxide (40 mg/day). Produced more sedation than chlordiazepoxide. | |
| Anxiety with Sleep Disturbance | 200 mg - 400 mg at night | Significant improvement in quality and duration of sleep; reduction in anxiety ratings. The 400 mg dose was more effective. | |
| Anxiety | 400 mg at night | Similar improvements in anxiety, sleep duration, and quality as 5 mg diazepam three times daily. |
Table 3: Common and Serious CNS Side Effects of this compound
| CNS Side Effect | Type | Description | Reference |
| Drowsiness | Common | A feeling of sleepiness or lethargy. | |
| Dizziness | Common | A sensation of spinning or unsteadiness. | |
| Confusion | Rare | Disorientation and difficulty in thinking clearly. | |
| Excitement | Rare | A state of heightened agitation or stimulation. | |
| Depression | Rare | A mood disorder causing a persistent feeling of sadness and loss of interest. | |
| Cerebral Edema | Serious (Overdose) | Swelling of the brain. | |
| Encephalopathy | Serious (Overdose) | Disease in which the functioning of the brain is affected by some agent or condition. | |
| Coma | Serious (Overdose) | A state of deep unconsciousness. |
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce in recent literature. The following are generalized methodologies for key experiments that would be used to characterize the CNS effects of a compound like this compound.
Receptor Binding Assay (Radioligand Competition)
-
Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing human GABA-A receptors or from rodent brain tissue.
-
Radioligand: Use a radiolabeled benzodiazepine ligand, such as [³H]-Flumazenil.
-
Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Electrophysiology (Patch-Clamp)
-
Objective: To measure the potentiation of GABA-induced chloride currents by this compound.
-
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing recombinant human GABA-A receptor subunits or primary cultured neurons.
-
Recording: Perform whole-cell voltage-clamp recordings. Hold the cell membrane potential at a level where chloride currents can be measured (e.g., -60 mV).
-
Drug Application: Apply a submaximal concentration of GABA to elicit a baseline current. Co-apply GABA with varying concentrations of this compound.
-
Data Analysis: Measure the potentiation of the GABA-induced current by this compound. Construct a dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect).
-
Behavioral Assay (Elevated Plus Maze)
-
Objective: To assess the anxiolytic-like effects of this compound in rodents.
-
Methodology:
-
Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.
-
Animals: Use rats or mice.
-
Procedure: Administer this compound or vehicle to the animals. After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for a fixed period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound's action on the GABA-A receptor.
Experimental Workflow
Caption: Generalized experimental workflow for characterizing CNS effects.
Conclusion
This compound is a centrally acting anxiolytic and muscle relaxant that enhances GABAergic inhibition through positive allosteric modulation of GABA-A receptors. While its clinical efficacy was established, the risk of severe adverse cutaneous reactions led to its withdrawal from the market. The lack of readily available, detailed quantitative preclinical data presents a challenge for a complete modern pharmacological assessment. The information and generalized protocols provided in this guide serve as a reference for researchers interested in the historical context of this compound or in the study of compounds with similar mechanisms of action on the central nervous system. Further investigation into historical archives and non-digitized literature may be necessary to uncover more detailed quantitative information.
References
Chlormezanone: A Technical Analysis for Anxiety and Muscle Spasm Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlormezanone is a centrally acting compound previously marketed for its anxiolytic and muscle relaxant properties. Its mechanism of action is primarily attributed to the positive allosteric modulation of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system. Despite its therapeutic applications, this compound was withdrawn from the global market in 1996 due to rare but severe and life-threatening cutaneous adverse reactions, most notably toxic epidermal necrolysis (TEN). This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its pharmacology, pharmacokinetics, clinical findings, and the experimental protocols relevant to its study. This document is intended to serve as a resource for researchers and drug development professionals interested in the scientific history and properties of this compound and related compounds.
Mechanism of Action
This compound's therapeutic effects are believed to be mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the brain.[1] As a positive allosteric modulator, this compound is thought to bind to a site on the GABA-A receptor distinct from the GABA binding site.[2][3] This binding event is hypothesized to induce a conformational change in the receptor that increases the efficiency of GABA binding and/or the frequency of channel opening, leading to an enhanced influx of chloride ions.[1][2] The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This reduction in neuronal firing in key areas of the central nervous system is thought to underlie both its anxiolytic and muscle relaxant effects.
Pharmacokinetics
This compound is readily absorbed after oral administration. Pharmacokinetic parameters have been studied in healthy volunteers and elderly patients, with some evidence of altered kinetics in the elderly and with chronic dosing.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)
| Parameter | Value (Mean ± SD) | Reference |
| Dose | 400 mg | |
| Cmax | 4.62 ± 0.75 mg/L | |
| Tmax | 2.18 ± 1.49 h | |
| AUC (0-inf) | 224.93 ± 27.79 mg·h/L | |
| Terminal Half-life (t1/2) | 40.50 ± 4.19 h |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple Doses)
| Parameter | Value (Mean ± SD) | Reference |
| Dose | 400 mg/day for 8 days | |
| Trough Plasma Conc. (Day 7) | 2.97 ± 0.45 mg/L | |
| Trough Plasma Conc. (Day 9) | 5.41 ± 0.90 mg/L | |
| AUC (dosing interval at steady state) | 164.19 ± 21.70 mg·h/L | |
| Terminal Half-life (t1/2) | 37.14 ± 3.18 h |
Table 3: Pharmacokinetic Parameters of this compound in Young vs. Elderly Subjects (Single Dose)
| Parameter | Young Volunteers (28 y) | Elderly Patients (79 y) | Reference |
| Dose | 400 mg | 400 mg | |
| Half-life (t1/2) | 38 h | 54 h (mean) |
Metabolism and Biotransformation
The metabolism of this compound in humans has been investigated, revealing several metabolites and degradation products. A significant portion of the drug undergoes non-enzymatic hydrolysis in the stomach. The major metabolite identified in urine is 4-chlorohippuric acid. Other identified metabolites include 4-chloro-benzoyl-N-methylamide, 4-chlorobenzoic acid, N-methylimino-4-chlorobenzaldehyde, and 4-chlorobenzaldehyde.
Preclinical Research
Animal Models for Anxiolytic Activity
The elevated plus-maze is a standard preclinical model used to assess the anxiolytic or anxiogenic effects of pharmacological agents in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic drugs are expected to increase the proportion of time spent and the number of entries into the open arms.
Experimental Protocol: Elevated Plus-Maze
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated above the floor (e.g., 50 cm).
-
Animals: Typically, adult male rats or mice are used.
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
The test compound (this compound) or vehicle is administered at a predetermined time before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a set period, typically 5 minutes.
-
-
Parameters Measured:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of general activity).
-
-
Data Analysis: The percentage of open arm entries and the percentage of time spent in the open arms are calculated. An increase in these parameters is indicative of an anxiolytic effect.
Animal Models for Muscle Relaxant Activity
The rotarod test is a widely used method to assess motor coordination and the muscle relaxant effects of drugs in rodents. The apparatus consists of a rotating rod, and the animal's ability to remain on the rod is measured. A decrease in the time spent on the rod indicates impaired motor coordination, which can be a result of muscle relaxation.
Experimental Protocol: Rotarod Test
-
Apparatus: A rotating rod with adjustable speed (e.g., 20-25 rpm).
-
Animals: Typically, adult mice are used.
-
Procedure:
-
Animals are trained on the rotarod for a few trials to establish a baseline performance.
-
The test compound (this compound) or vehicle is administered at a predetermined time before the test.
-
Each animal is placed on the rotating rod.
-
The latency to fall off the rod is recorded, up to a maximum cutoff time (e.g., 5 minutes).
-
-
Parameters Measured:
-
Time spent on the rotating rod (fall-off time).
-
-
Data Analysis: The fall-off time for the drug-treated group is compared to the vehicle-treated group. A significant decrease in the fall-off time suggests a muscle relaxant effect.
Clinical Research
This compound was evaluated in several clinical trials for its efficacy in treating anxiety and muscle spasms.
Anxiety Disorders
Clinical trials for anxiety disorders often utilize standardized rating scales to assess the severity of symptoms. The Hamilton Anxiety Rating Scale (HAM-A) is a widely used clinician-administered scale.
Clinical Trial Protocol Outline: Anxiety
-
Study Design: Double-blind, randomized, placebo-controlled, parallel-group or crossover design.
-
Patient Population: Patients diagnosed with an anxiety disorder (e.g., Generalized Anxiety Disorder) based on established diagnostic criteria (e.g., DSM).
-
Inclusion/Exclusion Criteria: Defined criteria for patient enrollment, including age, severity of anxiety, and absence of comorbid conditions that could confound the results.
-
Intervention:
-
Test group: this compound at a specified dose (e.g., 200-400 mg/day).
-
Control group: Placebo or an active comparator (e.g., diazepam).
-
-
Outcome Measures:
-
Primary: Change from baseline in the total score of the Hamilton Anxiety Rating Scale (HAM-A).
-
Secondary: Clinical Global Impression (CGI) scores, patient-reported outcomes.
-
-
Assessment Schedule: Assessments at baseline, and at regular intervals throughout the study period (e.g., weekly).
-
Statistical Analysis: Appropriate statistical methods to compare the change in HAM-A scores between the treatment and control groups.
Muscle Spasms
For the treatment of painful muscle spasms, clinical trials often rely on patient-reported outcomes, such as pain intensity measured by a Visual Analog Scale (VAS).
Clinical Trial Protocol Outline: Muscle Spasm
-
Study Design: Double-blind, randomized, placebo-controlled trial.
-
Patient Population: Patients experiencing acute, painful muscle spasms of a specific origin (e.g., back).
-
Inclusion/Exclusion Criteria: Defined criteria for patient enrollment, including pain severity and duration of symptoms.
-
Intervention:
-
Test group: this compound at a specified dose.
-
Control group: Placebo or an active comparator.
-
-
Outcome Measures:
-
Primary: Change from baseline in pain intensity as measured by a 100-mm Visual Analog Scale (VAS).
-
Secondary: Patient's subjective assessment of improvement, use of rescue medication.
-
-
Assessment Schedule: Assessments at baseline and at specified time points during the treatment period.
-
Statistical Analysis: Statistical comparison of the change in VAS scores between the treatment and control groups.
Safety and Toxicology
The most significant safety concern associated with this compound is the risk of severe, life-threatening cutaneous adverse reactions, particularly Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). These reactions are characterized by widespread necrosis and detachment of the epidermis and mucous membranes. The pathogenesis is believed to be a T-cell mediated hypersensitivity reaction to the drug or its metabolites. This severe toxicity ultimately led to the worldwide withdrawal of this compound from the market.
Other reported adverse effects include drowsiness, dizziness, nausea, and in rare cases, liver toxicity.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development of Chlormezanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone is a centrally acting muscle relaxant and anxiolytic agent that was previously used for the management of muscle spasms and anxiety.[1][2][3] While it has been discontinued in many countries due to rare but serious skin reactions, its mechanism of action and potential off-target effects remain of interest for toxicological studies and the development of new therapeutics.[1] These application notes provide a detailed guide for the in vitro evaluation of this compound, focusing on its primary target, potential secondary targets, and cytotoxic effects.
The primary mechanism of action of this compound is believed to be the positive allosteric modulation of the GABA-A receptor at the benzodiazepine binding site.[1] This potentiation of the inhibitory neurotransmitter GABA leads to its muscle relaxant and anxiolytic effects. Additionally, some evidence suggests potential interactions with other neurotransmitter systems and cellular enzymes.
These protocols and application notes are designed to provide researchers with the necessary tools to investigate the pharmacological and toxicological profile of this compound and its analogues in a controlled in vitro setting.
Key In Vitro Assays for this compound Profiling
A comprehensive in vitro evaluation of this compound should include assays to confirm its primary mechanism of action, explore potential off-target activities, and assess its cytotoxic potential. The following assays are recommended:
-
GABA-A Receptor Binding Assay: To determine the binding affinity of this compound to the GABA-A receptor.
-
Functional GABA-A Receptor Modulation Assay: To assess the functional consequences of this compound binding, such as the potentiation of GABA-ergic currents.
-
Matrix Metalloproteinase-9 (MMP-9) Inhibition Assay: To screen for potential inhibitory effects on this enzyme, which is involved in tissue remodeling.
-
Cellular Cytotoxicity Assays: To evaluate the toxic effects of this compound on various cell types, particularly those of neuronal and epidermal origin.
Data Presentation: Summary of Expected Quantitative Data
The following table summarizes the types of quantitative data that can be generated from the described assays. This data is crucial for comparing the potency and toxicity of this compound and its analogues.
| Assay | Key Parameter(s) | Description | Expected Outcome for this compound |
| GABA-A Receptor Binding Assay | Ki (nM or µM) | Inhibition Constant: The concentration of this compound that results in 50% inhibition of radioligand binding. | This compound is expected to exhibit binding affinity for the benzodiazepine site of the GABA-A receptor, with a determinable Ki value. |
| Functional GABA-A Receptor Assay | EC50 (nM or µM) | Half Maximal Effective Concentration: The concentration of this compound that produces 50% of the maximal response (e.g., potentiation of GABA-induced current). | This compound should potentiate the effect of GABA, and an EC50 value for this potentiation can be determined. |
| MMP-9 Inhibition Assay | IC50 (µM) | Half Maximal Inhibitory Concentration: The concentration of this compound that inhibits 50% of MMP-9 activity. | The inhibitory potential of this compound on MMP-9 is not well-established and would be an exploratory endpoint. |
| Cytotoxicity Assays | CC50 (µM) | Half Maximal Cytotoxic Concentration: The concentration of this compound that causes a 50% reduction in cell viability. | This compound has been shown to induce cytotoxicity at higher concentrations. CC50 values will vary depending on the cell type and exposure time. |
Mandatory Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound's mechanism at the GABA-A receptor.
Experimental Workflow for In Vitro Profiling of this compound
Caption: Workflow for this compound in vitro assays.
Experimental Protocols
GABA-A Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.
Principle: This competitive binding assay utilizes a radiolabeled ligand (e.g., [3H]flunitrazepam) that specifically binds to the benzodiazepine site. The ability of this compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated.
Materials:
-
Rat or bovine brain cortical membranes
-
[3H]flunitrazepam (radioligand)
-
Unlabeled Diazepam (positive control)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare brain membrane homogenates according to standard protocols.
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 50 µL of various concentrations of this compound (or diazepam for the positive control) to the test wells. For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of a high concentration of unlabeled diazepam (e.g., 10 µM).
-
Add 50 µL of [3H]flunitrazepam (final concentration ~1 nM) to all wells.
-
Add 100 µL of the membrane preparation to all wells.
-
Incubate the plate at 4°C for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Fluorometric MMP-9 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MMP-9.
Principle: This assay utilizes a FRET (Förster Resonance Energy Transfer)-based peptide substrate for MMP-9. In its intact state, the fluorescence of a donor fluorophore is quenched by a proximal acceptor. Upon cleavage by MMP-9, the fluorophore and quencher are separated, resulting in an increase in fluorescence. A reduction in the rate of fluorescence increase in the presence of this compound indicates inhibition.
Materials:
-
Recombinant human MMP-9 (activated)
-
FRET-based MMP-9 substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
NNGH (a broad-spectrum MMP inhibitor, as a positive control)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 325/393 nm or as specified for the substrate)
Protocol:
-
Prepare serial dilutions of this compound and the positive control (NNGH) in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer to the background control wells.
-
To the enzyme control wells, add 5 µL of diluted MMP-9 and 45 µL of assay buffer.
-
To the inhibitor wells, add 5 µL of diluted MMP-9, 44 µL of assay buffer, and 1 µL of the this compound or NNGH dilutions.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the MMP-9 substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Determine the reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Cytotoxicity Assays
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound in different cell lines.
A. ATP Bioluminescence Assay (Cell Viability)
Principle: This assay measures the amount of ATP present in metabolically active cells. The level of ATP is directly proportional to the number of viable cells. A decrease in ATP levels indicates cytotoxicity.
Materials:
-
Human neuronal cell line (e.g., SH-SY5Y) or human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
This compound
-
ATP bioluminescence assay kit (e.g., CellTiter-Glo®)
-
96-well white, clear-bottom microplate
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with medium only (vehicle control) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the ATP bioluminescence reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the CC50 value.
B. dsDNA Quantification Assay (Cell Number)
Principle: This assay uses a fluorescent dye that specifically binds to double-stranded DNA (dsDNA). The fluorescence intensity is directly proportional to the number of cells in the well. This method is useful for quantifying cell proliferation or cell death.
Materials:
-
Cell lines as described above
-
This compound
-
Fluorescent dsDNA binding dye kit (e.g., PicoGreen™)
-
Cell lysis buffer (if required by the kit)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Protocol:
-
Follow steps 1-3 of the ATP Bioluminescence Assay protocol.
-
After the incubation period, lyse the cells according to the kit manufacturer's protocol (this may involve a freeze-thaw cycle or the addition of a lysis buffer).
-
Add the fluorescent dye solution to each well.
-
Incubate in the dark at room temperature for 5-10 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Determine the CC50 value as described for the ATP assay.
These detailed protocols provide a solid foundation for the in vitro characterization of this compound. Researchers can adapt these methods to suit their specific experimental needs and available resources. It is always recommended to include appropriate positive and negative controls to ensure the validity of the results.
References
Application Notes and Protocols for Chlormezanone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone is a centrally acting agent formerly used as an anxiolytic and muscle relaxant.[1] Although it has been discontinued in many countries due to rare but serious side effects, its pharmacological profile remains of interest for research purposes.[1] These application notes provide detailed protocols for evaluating the anxiolytic, analgesic, and muscle relaxant properties of this compound in established rodent models. Due to the limited availability of recent preclinical data, the following sections provide generalized protocols that can be adapted for this compound, guided by its known toxicological profile.
Mechanism of Action
This compound's mechanism of action is not fully elucidated but is thought to involve the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. It is believed to potentiate the effects of GABA, leading to a decrease in neuronal excitability, which results in its anxiolytic and muscle relaxant effects.
Caption: Proposed mechanism of this compound action via GABA-A receptor modulation.
Data Presentation
Toxicological Data
Effective and safe dose-ranging is critical for any in vivo study. The following table summarizes the available acute toxicity data for this compound in rodents. These values should be used to guide the selection of doses for efficacy studies, starting with doses significantly lower than the LD50.
| Species | Administration Route | LD50 (mg/kg) | Reference |
| Rat | Oral | 605 | [2] |
| Rat | Intraperitoneal | 370 | [2] |
| Mouse | Subcutaneous | 322 | [2] |
Hypothetical Efficacy Data
The following tables present hypothetical data to illustrate the expected outcomes in behavioral assays with this compound. Note: These are not real experimental data.
Table 1: Hypothetical Anxiolytic Effects of this compound in the Rat Elevated Plus-Maze
| Treatment (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries |
| Vehicle | 35 ± 5 | 20 ± 4 | 15 ± 2 |
| This compound (25) | 60 ± 8 | 35 ± 5 | 14 ± 3 |
| This compound (50) | 85 ± 10 | 45 ± 6 | 13 ± 2 |
| Diazepam (2) | 90 ± 12 | 50 ± 7 | 12 ± 2 |
| *p < 0.05, *p < 0.01 compared to Vehicle. Data are Mean ± SEM. |
Table 2: Hypothetical Analgesic Effects of this compound in the Mouse Hot Plate Test
| Treatment (mg/kg, i.p.) | Latency to Paw Lick (s) |
| Vehicle | 8 ± 1.5 |
| This compound (50) | 14 ± 2.0 |
| This compound (100) | 20 ± 2.5 |
| Morphine (10) | 28 ± 3.0 |
| p < 0.05, *p < 0.01 compared to Vehicle. Data are Mean ± SEM. |
Table 3: Hypothetical Muscle Relaxant Effects of this compound in the Mouse Rotarod Test
| Treatment (mg/kg, i.p.) | Time on Rod (s) |
| Vehicle | 150 ± 15 |
| This compound (50) | 95 ± 12 |
| This compound (100) | 60 ± 10 |
| Diazepam (5) | 55 ± 8 |
| p < 0.05, *p < 0.01 compared to Vehicle. Data are Mean ± SEM. |
Experimental Protocols
Caption: General experimental workflow for behavioral testing in rodents.
Protocol 1: Anxiolytic Activity using the Elevated Plus-Maze (EPM) Test
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms (with high walls), elevated from the floor.
-
For rats: arms are typically 50 cm long and 10 cm wide, elevated 50 cm.
-
For mice: arms are typically 30 cm long and 5 cm wide, elevated 40 cm.
-
A video camera and tracking software for recording and analysis.
Animals:
-
Male Sprague-Dawley rats (250-300g) or male C57BL/6 mice (25-30g).
Procedure:
-
Habituation: Handle the animals for a few minutes each day for 3-5 days before testing.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) 30 minutes before testing. A positive control group treated with a known anxiolytic like diazepam should be included.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using the video camera.
-
-
Data Collection:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / 300s) * 100.
-
Calculate the percentage of open arm entries: (Open arm entries / Total arm entries) * 100.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups.
Protocol 2: Analgesic Activity using the Hot Plate Test
Principle: This test measures the response latency to a thermal stimulus. Analgesic compounds increase the time it takes for the animal to show a pain response (e.g., paw licking, jumping).
Apparatus:
-
A hot plate apparatus with a controlled temperature surface.
-
A transparent cylinder to confine the animal to the plate surface.
Animals:
-
Male Swiss Webster mice (20-25g).
Procedure:
-
Baseline Latency:
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Place each mouse on the hot plate and start a timer.
-
Record the latency (in seconds) to the first sign of nociception (licking a hind paw or jumping).
-
Implement a cut-off time (e.g., 30-60 seconds) to prevent tissue damage. Animals not responding within this time are removed and assigned the cut-off latency.
-
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., morphine) subcutaneously (s.c.) or i.p.
-
Post-Drug Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test as described in step 1.
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.
-
Analyze the latency data or %MPE using a two-way ANOVA (treatment x time) followed by post-hoc tests.
Protocol 3: Muscle Relaxant Activity using the Rotarod Test
Principle: This test assesses motor coordination and balance. Muscle relaxant drugs impair the ability of an animal to remain on a rotating rod.
Apparatus:
-
A rotarod unit consisting of a textured rod that rotates at a constant or accelerating speed.
Animals:
-
Male CD-1 mice (25-30g).
Procedure:
-
Training:
-
Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for several trials until they can consistently remain on the rod for a set duration (e.g., 180 seconds).
-
-
Baseline Performance: Record the latency to fall for each trained mouse.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., diazepam) i.p.
-
Testing: At set time points after administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the rotarod (using either a constant or accelerating speed protocol) and record the latency to fall. A cut-off time should be established.
Data Analysis:
-
Record the latency to fall from the rod for each animal at each time point.
-
Analyze the data using a two-way ANOVA (treatment x time) followed by appropriate post-hoc tests to compare the performance of the different treatment groups over time.
Caption: Relationship between behavioral tests and the properties they assess.
References
Application Notes and Protocols for Chlormezanone in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone is a centrally acting muscle relaxant and anxiolytic agent. Historically, its clinical use was discontinued in several countries due to rare but severe adverse cutaneous reactions.[1] In a research context, this compound is investigated for its effects on cellular processes. These application notes provide an overview of the in vitro effects of this compound, with a focus on its cytotoxic and cytoprotective activities, and provide detailed protocols for its application in cell culture studies.
Mechanism of Action
The primary mechanism of action attributed to this compound is its interaction with GABA-A receptors. It is understood to bind to the central benzodiazepine receptors, which act as allosteric modulators of GABA-A receptors. This binding potentiates the effects of the inhibitory neurotransmitter GABA, leading to increased inhibition of the ascending reticular activating system.[2] More recent studies suggest that this compound's activity is independent of the benzodiazepine binding site but may be linked to an anesthetic binding site on the GABA-A receptor.[3][4]
Data Presentation: In Vitro Effects of this compound
The following tables summarize the quantitative data on the effects of this compound in cell culture studies.
Table 1: Cytotoxicity of this compound in Human Keratinocytes (HaCaT Cells)
| Concentration | Treatment Duration | Effect on Proliferation (PicoGreen Assay) | Effect on Cell Viability (ATP Assay) | Reference |
| 0.001 - 0.1 mg/mL | 48 hours | No significant antiproliferative effects observed. | Not specified. | [5] |
| 1.0 mg/mL (racemate) | 48 hours | ~80% decrease in proliferative activity. | ~79% decrease in ATP levels (21% of control). | |
| 1.0 mg/mL ((+)-enantiomer) | 48 hours | ~50% decrease in proliferative activity. | ~50% decrease in ATP levels. | |
| 1.0 mg/mL ((-)-enantiomer) | 48 hours | ~50% decrease in proliferative activity. | ~50% decrease in ATP levels. |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in Human Leukocytes
| Concentration | Effect on ROS Production | Reference |
| ≤ 0.01 mg/mL (racemate) | Significant inhibition of ROS production. | |
| ≤ 0.01 mg/mL ((+)-enantiomer) | Significant inhibition of ROS production. | |
| ≤ 0.01 mg/mL ((-)-enantiomer) | Less effective inhibition of ROS production. |
Signaling Pathways
Direct evidence linking this compound to the NF-κB and MAPK signaling pathways in cell culture is currently limited in the available scientific literature. However, its observed effect on Reactive Oxygen Species (ROS) production suggests potential indirect modulation of these pathways, as ROS are known upstream regulators of both NF-κB and MAPK signaling.
Hypothesized Signaling Pathway Influenced by this compound
The following diagram illustrates a hypothetical pathway where this compound, by inhibiting ROS production, could potentially modulate downstream inflammatory and stress-response pathways like NF-κB and MAPK. This is a proposed mechanism based on the established role of ROS in cell signaling and should be investigated experimentally.
References
- 1. Investigations of Interactions of this compound Racemate and Its Enantiomers on Human Keratinocytes and Human Leucoytes in vitro | Semantic Scholar [semanticscholar.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigations of interactions of this compound racemate and its enantiomers on human keratinocytes and human leucoytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Chlormezanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of chlormezanone in various samples, including pharmaceutical formulations and biological matrices. The protocols for High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed Electrochemical Method are outlined below.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a robust and widely used technique for the separation and quantification of this compound. This method is particularly suitable for the analysis of pharmaceutical dosage forms and can be adapted for biological samples.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 12.53 - 37.59 µg/mL | [1] |
| Limit of Detection (LOD) | 4.13 µg/mL | [1] |
| Limit of Quantification (LOQ) | 12.53 µg/mL | [1] |
| Recovery | 98.0% - 102.0% (typical) | |
| Retention Time | Approximately 4.46 min[1] / 8.51 min | [1] |
Experimental Protocol: HPLC Quantification of this compound
Objective: To quantify this compound in a pharmaceutical preparation.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
Sample containing this compound (e.g., tablets)
Instrumentation:
-
HPLC system with a UV detector
-
Waters Acquity C18 column (100 x 2.1 mm, 1.8 µm) or equivalent
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mixture of Methanol: Water: Triethylamine (TEA) in the ratio of 50:50:0.5 (v/v/v).
-
Adjust the pH of the mobile phase to 7.5 using orthophosphoric acid.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 10 µg/mL to 40 µg/mL by serial dilution with the mobile phase.
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the this compound.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).
-
-
Chromatographic Conditions:
-
Column: Waters Acquity C18 (100 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Methanol: Water: TEA (50:50:0.5, v/v/v), pH 7.5
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 266 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and record the peak area.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound, particularly in bulk drug and simple formulations.
Quantitative Data Summary (based on a similar compound, chlorzoxazone)
| Parameter | Value | Reference |
| Linearity Range | 2 - 10 µg/mL | |
| Limit of Detection (LOD) | Not specified | |
| Limit of Quantification (LOQ) | Not specified | |
| Accuracy (% Recovery) | 99.79% - 100.2% | |
| λmax | ~283 nm (in 0.1 N NaOH) |
Experimental Protocol: UV-Vis Spectrophotometric Quantification
Objective: To determine the concentration of this compound in a bulk sample.
Materials:
-
This compound reference standard
-
Methanol (AR grade)
-
0.1 N Sodium Hydroxide (NaOH)
Instrumentation:
-
UV-Visible Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Solvent Preparation: Prepare 0.1 N NaOH solution.
-
Standard Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with 0.1 N NaOH to obtain a stock solution of 100 µg/mL.
-
-
Working Standard Solutions and Calibration Curve:
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 to 12 µg/mL by diluting with 0.1 N NaOH.
-
Measure the absorbance of each working standard solution at the λmax of this compound (approximately 283 nm) against a 0.1 N NaOH blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the bulk drug sample equivalent to 10 mg of this compound and prepare a 100 µg/mL solution in 0.1 N NaOH.
-
Dilute this solution with 0.1 N NaOH to obtain a final concentration within the established linear range.
-
-
Analysis:
-
Measure the absorbance of the sample solution at the same wavelength.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Logical Relationship: Beer-Lambert Law
Caption: Principle of UV-Vis spectrophotometric quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method suitable for the quantification of this compound in complex biological matrices like serum or plasma.
Quantitative Data Summary (General Performance for Drug Analysis in Serum)
| Parameter | Value |
| Linearity Range | Typically in the ng/mL to low µg/mL range |
| Limit of Detection (LOD) | Can reach sub-ng/mL levels |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range |
| Recovery | > 85% |
Experimental Protocol: GC-MS Quantification of this compound in Serum (Generalized)
Objective: To quantify this compound in a human serum sample.
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Human serum (blank)
-
Derivatizing agent (if necessary, e.g., BSTFA with 1% TMCS)
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., HP-5ms or equivalent)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Standard and QC Sample Preparation:
-
Prepare stock solutions of this compound and the IS in methanol.
-
Spike blank human serum with appropriate volumes of the this compound stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation and Extraction):
-
To 100 µL of serum sample (standard, QC, or unknown), add the internal standard.
-
Add 200 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 30 seconds and let it stand at 4°C for 15 minutes.
-
Centrifuge at 12,500 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (if required):
-
Reconstitute the dried extract in the derivatizing agent.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the IS.
-
-
Analysis:
-
Inject the prepared samples into the GC-MS system.
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Experimental Workflow: GC-MS Analysis of Serum
Caption: Workflow for GC-MS analysis of this compound in serum.
Electrochemical Method (Proposed)
An electrochemical method, such as differential pulse voltammetry (DPV), could provide a rapid and sensitive approach for this compound quantification. As no specific method for this compound has been reported, this protocol is proposed based on the electrochemical behavior of structurally related phenothiazine derivatives. The thiazinone ring in this compound is the likely electroactive center.
Proposed Quantitative Parameters
| Parameter | Expected Value |
| Linearity Range | 1.0 - 50.0 µmol/L |
| Limit of Detection (LOD) | ~0.5 µmol/L |
| Limit of Quantification (LOQ) | ~1.5 µmol/L |
| Recovery | > 95% |
Proposed Experimental Protocol: Voltammetric Determination of this compound
Objective: To develop and validate a voltammetric method for the quantification of this compound.
Materials:
-
This compound reference standard
-
Britton-Robinson buffer components (boric acid, phosphoric acid, acetic acid)
-
Sodium hydroxide (for pH adjustment)
-
Deionized water
Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode cell
-
Glassy Carbon Electrode (GCE) as the working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
pH meter
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in ethanol and water.
-
-
Supporting Electrolyte Preparation:
-
Prepare a 0.1 M Britton-Robinson buffer solution.
-
Adjust the pH to an optimal value (e.g., pH 6.0) using 0.2 M NaOH.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in methanol.
-
Prepare working standards by diluting the stock solution in the Britton-Robinson buffer.
-
-
Voltammetric Analysis (DPV):
-
Transfer a known volume of the supporting electrolyte into the electrochemical cell.
-
De-aerate the solution by purging with nitrogen gas for 5-10 minutes.
-
Record the blank voltammogram.
-
Add a known concentration of the this compound standard solution and record the differential pulse voltammogram.
-
Scan the potential in the positive direction (e.g., from +0.2 V to +1.5 V).
-
Optimize DPV parameters (e.g., pulse amplitude, pulse width, scan rate).
-
-
Calibration and Quantification:
-
Record voltammograms for a series of this compound concentrations.
-
Construct a calibration curve by plotting the peak current against the concentration.
-
For sample analysis, add a known volume of the prepared sample solution to the blank supporting electrolyte and record the voltammogram under the same conditions.
-
Calculate the concentration from the calibration curve.
-
Signaling Pathway: Electrochemical Oxidation
Caption: Proposed electrochemical oxidation of this compound.
References
Formulating Chlormezanone for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the formulation of chlormezanone, a centrally acting muscle relaxant and anxiolytic, for preclinical research applications. The information is intended to guide researchers in preparing stable and effective formulations for both in vitro and in vivo studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug is critical for developing appropriate formulations. This compound is a white crystalline powder with limited aqueous solubility, which presents a challenge for its delivery in preclinical models.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂ClNO₃S | [1][3] |
| Molecular Weight | 273.74 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 116.2-118.2 °C | |
| Solubility | Slightly soluble in water and ethanol; Freely soluble in acetone and chloroform; Insoluble in benzene | |
| Stability | Decomposes when heated in inorganic acids or alkalis |
Experimental Protocols
Given this compound's poor water solubility, the following protocols outline methods for its formulation for preclinical research, focusing on solubilization techniques to achieve desired concentrations for accurate and reproducible results.
Protocol 1: Formulation for In Vitro Studies
For in vitro experiments, such as cell-based assays, it is crucial to have the drug fully dissolved in a vehicle that is non-toxic to the cells at the final concentration used.
Objective: To prepare a stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add a precise volume of DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary, but caution should be exercised due to the drug's potential for decomposition with heat.
-
Sterilization: If required for the specific cell culture application, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh solutions and use them on the same day if possible.
-
Working Solution Preparation: For experiments, dilute the stock solution to the final desired concentration in the cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to minimize solvent toxicity to the cells.
Protocol 2: Formulation for In Vivo Studies (Oral Administration)
For oral administration in animal models, the formulation strategy aims to enhance the solubility and absorption of this compound from the gastrointestinal tract. A suspension is a common and practical approach for poorly soluble compounds.
Objective: To prepare a this compound suspension for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water
-
Mortar and pestle
-
Homogenizer (optional)
-
Magnetic stirrer and stir bar
-
Calibrated oral gavage needles
Procedure:
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding the required amount of MC powder to hot water (~80-90°C) while stirring. Once dispersed, cool the solution in an ice bath with continuous stirring until it becomes clear and viscous.
-
Particle Size Reduction (Optional but Recommended): To improve the stability and bioavailability of the suspension, reduce the particle size of the this compound powder by grinding it in a mortar and pestle.
-
Wetting the Powder: In the mortar, add a small volume of the 0.5% MC vehicle to the this compound powder to form a smooth paste. This prevents clumping when the bulk of the vehicle is added.
-
Suspension Preparation: Gradually add the remaining volume of the 0.5% MC vehicle to the paste while continuously stirring. Transfer the mixture to a beaker with a magnetic stir bar.
-
Homogenization: Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure uniformity. For a more uniform and stable suspension, a homogenizer can be used.
-
Administration: Administer the suspension to the animals using a calibrated oral gavage needle. Ensure the suspension is continuously stirred during the dosing period to maintain homogeneity.
Protocol 3: Formulation for In Vivo Studies (Intravenous Administration)
For intravenous administration, this compound must be completely solubilized in a biocompatible vehicle to prevent precipitation in the bloodstream, which can lead to embolism.
Objective: To prepare a solubilized this compound formulation for intravenous injection.
Materials:
-
This compound powder
-
Vehicle: A co-solvent system such as a mixture of polyethylene glycol 400 (PEG 400), propylene glycol (PG), and sterile saline. A common combination is 40% PEG 400, 10% PG, and 50% sterile saline.
-
Sterile vials
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Solubilization in Co-solvents: In a sterile vial, dissolve the accurately weighed this compound powder in the required volume of PEG 400 and PG. Vortex until the drug is completely dissolved.
-
Aqueous Dilution: Slowly add the sterile saline to the co-solvent mixture while vortexing to prevent precipitation of the drug.
-
Sterilization: Filter the final formulation through a 0.22 µm syringe filter into a sterile vial to ensure sterility.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or crystallization. The solution should be clear.
-
Administration: Administer the formulation to the animals via intravenous injection at a slow and controlled rate.
Signaling Pathway and Experimental Workflow
To aid in the experimental design and understanding of this compound's mechanism of action, the following diagrams illustrate a proposed signaling pathway and a general experimental workflow for formulation development.
Caption: Experimental workflow for this compound formulation.
Caption: Proposed signaling pathway of this compound.
Conclusion
The successful formulation of this compound for preclinical research is achievable through careful consideration of its physicochemical properties and the selection of appropriate vehicles and solubilization techniques. The protocols provided herein offer a starting point for researchers to develop stable and effective formulations for both in vitro and in vivo applications. It is recommended that researchers perform their own stability and solubility studies to optimize the formulations for their specific experimental needs.
References
Chlormezanone Administration in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone is a centrally-acting muscle relaxant and anxiolytic agent.[1] Its mechanism of action is understood to involve the modulation of the gamma-aminobutyric acid (GABA) system, an inhibitory neurotransmitter in the brain.[1] By enhancing GABAergic activity, this compound reduces neuronal excitability, which leads to its muscle relaxant and anxiolytic effects.[1] While its use in humans has been discontinued in many regions, preclinical studies in rodent models remain valuable for investigating its pharmacological profile and potential therapeutic applications.
This document provides detailed application notes and protocols for the administration of this compound to rodents, including common administration routes, general dosing considerations, and methodologies for assessing its effects.
Data Presentation
Due to the limited availability of specific quantitative data for this compound administration in rodents in the public domain, the following tables provide general guidelines and highlight the need for dose-ranging studies for specific research applications.
Table 1: General Guidelines for this compound Administration Routes in Rodents
| Administration Route | Common Vehicle(s) | General Dosage Range (to be determined by dose-response studies) | Needle Gauge (Typical) | Maximum Injection Volume | Potential Applications |
| Oral Gavage (PO) | Water, Saline, 0.5% Methylcellulose | To be determined | 18-20g (Mice), 16-18g (Rats) | 10 mL/kg | Studies requiring non-invasive, repeated dosing; mimicking clinical route of administration. |
| Intraperitoneal (IP) | Sterile Saline, Phosphate-Buffered Saline (PBS) | To be determined | 25-27g (Mice), 23-25g (Rats) | 10 mL/kg | Rapid systemic absorption; common route for initial screening and proof-of-concept studies. |
| Intravenous (IV) | Sterile Saline | To be determined | 27-30g (Mice), 23-25g (Rats) (Tail Vein) | 5 mL/kg (bolus) | Direct and rapid entry into systemic circulation; pharmacokinetic studies. |
| Subcutaneous (SC) | Sterile Saline, Sesame Oil | To be determined | 25-27g (Mice), 23-25g (Rats) | 5-10 mL/kg | Slower, more sustained absorption compared to IP or IV; suitable for some formulations. |
Table 2: Reported Metabolism and Excretion of this compound in Rodents (Oral Administration)
| Species | Parameter | Value | Time Frame | Reference |
| Rat | Urinary Excretion (% of dose) | ~74% | 24 hours | [2] |
| Mouse | Urinary Excretion (% of dose) | ~21% | 2 hours | [2] |
| Rat | Biliary Excretion (% of dose) | ~10% | Not Specified |
Experimental Protocols
The following are detailed, generalized protocols for the administration of this compound via various routes in rodents and for assessing its anxiolytic and muscle relaxant effects. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and the results of pilot studies.
Protocol 1: Oral Gavage Administration
Objective: To administer a precise dose of this compound directly into the stomach of a rodent.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose)
-
Gavage needles (flexible or rigid with a ball tip; appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
-
Restraint:
-
Gently but firmly restrain the mouse or rat to immobilize its head and straighten its neck and back. Proper restraint is crucial to prevent injury.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and reinsert.
-
-
Administration:
-
Once the needle is in the correct position, slowly administer the this compound solution.
-
Administer the substance at a steady pace to avoid regurgitation.
-
-
Post-Administration:
-
Carefully withdraw the gavage needle.
-
Return the animal to its home cage and monitor for any adverse effects.
-
Protocol 2: Intraperitoneal (IP) Injection
Objective: To administer this compound into the peritoneal cavity for rapid absorption.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile 0.9% saline or PBS)
-
Sterile syringes and needles (appropriate gauge for the animal)
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the animal to calculate the required injection volume.
-
Prepare the this compound solution under sterile conditions.
-
-
Restraint:
-
Securely restrain the rodent, exposing the abdomen. For rats, a two-person technique may be preferred.
-
-
Injection:
-
Locate the injection site in the lower right or left abdominal quadrant to avoid puncturing the bladder or cecum.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure no blood or urine is drawn back, which would indicate incorrect placement.
-
Inject the solution smoothly.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any signs of distress or injury.
-
Protocol 3: Assessment of Anxiolytic Effects using the Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic effects of this compound by measuring the animal's exploratory behavior in an elevated plus maze.
Materials:
-
Elevated plus maze apparatus
-
Video recording and tracking software (optional, but recommended for accuracy)
-
Stopwatch
Procedure:
-
Acclimation:
-
Bring the animals to the testing room at least 30 minutes before the experiment to acclimate.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., IP injection) at a predetermined time before the test (e.g., 30 minutes).
-
-
Testing:
-
Place the rodent in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
Record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
-
Protocol 4: Assessment of Muscle Relaxant Effects using the Rotarod Test
Objective: To assess the muscle relaxant and motor coordination effects of this compound.
Materials:
-
Rotarod apparatus
-
Stopwatch
Procedure:
-
Training:
-
Train the animals on the rotarod for several days prior to the experiment until they can consistently remain on the rotating rod for a set period (e.g., 5 minutes at a constant speed or during an accelerating protocol).
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle via the chosen route.
-
-
Testing:
-
At a predetermined time after administration, place the animal on the rotating rod.
-
Record the latency to fall from the rod. A decrease in the latency to fall suggests a muscle relaxant or motor-impairing effect.
-
-
Data Analysis:
-
Compare the latency to fall between the this compound-treated and vehicle-treated groups.
-
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound is thought to exert its effects primarily through the modulation of the GABA-A receptor, a ligand-gated ion channel.
Caption: Proposed mechanism of action for this compound.
General Experimental Workflow for Assessing this compound Effects in Rodents
A typical workflow for investigating the effects of this compound in rodent models is outlined below.
Caption: General workflow for rodent behavioral studies.
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical and should be non-toxic and inert. Common vehicles include sterile saline, PBS, and methylcellulose for oral administration. The vehicle's properties, such as pH and osmolarity, should be considered to minimize irritation.
-
Dose-Response Studies: It is imperative to conduct dose-response studies to determine the optimal dose of this compound for the desired effect and to identify any potential toxicity.
-
Animal Welfare: All procedures must be carried out in accordance with institutional animal care and use committee (IACUC) guidelines to ensure the humane treatment of animals.
-
Data Interpretation: When interpreting behavioral data, it is important to consider potential confounding factors such as sedative effects, which may influence performance in tasks like the rotarod and elevated plus maze.
Disclaimer: This document is intended for informational purposes for research professionals. All animal studies should be designed and conducted under the approval and guidance of an institutional animal care and use committee (IACUC). The information provided here does not substitute for the need for thorough literature review and pilot studies to establish appropriate and effective experimental protocols.
References
Application Notes and Protocols for High-Throughput Screening Assays Targeting Chlormezanone's Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the known and putative biological targets of chlormezanone. This compound, a withdrawn anxiolytic and muscle relaxant, is known to primarily act as a positive allosteric modulator of GABA-A receptors at the benzodiazepine binding site.[1][2][3] Additionally, some evidence suggests potential interactions with serotonin and norepinephrine neurotransmitter systems and effects on the spinal reflex arc.[4]
This document outlines three distinct HTS approaches to identify and characterize novel compounds that mimic or modulate the effects of this compound:
-
GABA-A Receptor Modulation Assays: To identify positive allosteric modulators of GABA-A receptors.
-
Neurotransmitter Transporter Uptake Assays: To screen for inhibitors of serotonin and norepinephrine reuptake.
-
Zebrafish Larvae Locomotor Activity Assay: A whole-organism screen to assess effects on CNS function and potentially the spinal reflex arc.
High-Throughput Screening for GABA-A Receptor Modulators
The primary mechanism of this compound is the potentiation of GABA-A receptor function. The following HTS assays are designed to identify compounds that enhance the activity of these ligand-gated ion channels.
Fluorescence-Based Membrane Potential Assay using FLIPR
This assay measures changes in cell membrane potential upon GABA-A receptor activation in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR). Positive allosteric modulators will enhance the GABA-induced depolarization.[5]
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture a stable cell line expressing the desired GABA-A receptor subtype (e.g., HEK293 or CHO cells expressing α1β2γ2 subunits) in appropriate media.
-
Seed cells into 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit dye).
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition and Signal Detection:
-
Prepare compound plates with test compounds and a known positive modulator (e.g., diazepam) at various concentrations.
-
Using the FLIPR instrument, measure the baseline fluorescence.
-
Add the test compounds to the cell plate and incubate for a predefined period.
-
Add a sub-maximal concentration (e.g., EC20) of GABA to all wells to stimulate the GABA-A receptors.
-
Immediately measure the change in fluorescence. An increase in fluorescence indicates membrane depolarization.
-
Data Presentation:
| Parameter | Description | Typical Value |
| Cell Line | Stably transfected with GABA-A receptor subunits | HEK293 or CHO |
| GABA EC50 | Concentration of GABA for half-maximal response | Varies with subtype, e.g., ~1-10 µM |
| Diazepam EC50 | Potentiation of GABA response | ~10-100 nM |
| Z'-factor | Assay robustness metric | > 0.5 |
Signaling Pathway and Workflow:
Caption: GABA-A receptor signaling and the corresponding FLIPR assay workflow.
Halide-Sensitive YFP-Based Assay
This assay utilizes a yellow fluorescent protein (YFP) variant that is sensitive to halide ions (e.g., iodide). When the GABA-A receptor channel opens in the presence of iodide, the influx of I- quenches the YFP fluorescence. Positive modulators will enhance this quenching effect.
Experimental Protocol:
-
Cell Line and Plating:
-
Use a cell line co-expressing the desired GABA-A receptor subtype and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Plate cells in 384-well microplates as described for the FLIPR assay.
-
-
Compound and Agonist Preparation:
-
Prepare test compounds in a suitable buffer (e.g., HBSS).
-
Prepare a GABA solution in a buffer where chloride is replaced by iodide (NaI buffer).
-
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.
-
Add the test compounds and incubate.
-
Using a fluorescence plate reader, measure the baseline YFP fluorescence.
-
Add the GABA/NaI solution to the wells.
-
Monitor the decrease in YFP fluorescence over time.
-
Data Presentation:
| Parameter | Description | Typical Value |
| Cell Line | Co-expressing GABA-A receptor and halide-sensitive YFP | HEK293 or CHO |
| GABA EC50 | Concentration for half-maximal fluorescence quench | ~0.34 µM (for α2β3γ2) |
| I- Concentration | Iodide concentration in the stimulation buffer | 140 mM |
| Signal Window | % decrease in fluorescence with maximal GABA stimulation | ~50-70% |
Experimental Workflow:
Caption: Workflow for the halide-sensitive YFP-based GABA-A receptor assay.
Automated Patch Clamp Electrophysiology
Automated patch clamp (APC) systems provide a higher throughput alternative to manual patch clamp for directly measuring ion channel currents. This "gold standard" method offers detailed mechanistic information.
Experimental Protocol:
-
Cell Preparation:
-
Use a cell line with stable expression of the target GABA-A receptor subtype.
-
Harvest and prepare a single-cell suspension according to the specific APC platform's requirements.
-
-
APC System Setup:
-
Prime the microfluidic chip and load the cell suspension, extracellular and intracellular solutions, and test compounds into the system (e.g., QPatch, IonFlux, or SyncroPatch).
-
-
Recording Protocol:
-
The system will automatically achieve whole-cell patch clamp configuration.
-
Apply a voltage clamp protocol (e.g., holding potential of -60 mV).
-
Establish a stable baseline current.
-
Apply a low concentration of GABA (EC10-EC20) to elicit a control current.
-
Pre-incubate with the test compound followed by co-application with GABA.
-
Measure the potentiation of the GABA-evoked current.
-
Data Presentation:
| Parameter | Description | Typical Value |
| Holding Potential | Voltage at which the cell membrane is clamped | -60 to -80 mV |
| GABA EC50 | Determined from a dose-response curve | Subtype dependent |
| Seal Resistance | Quality of the patch seal | >500 MΩ |
| Success Rate | Percentage of successful recordings per plate | >75% |
Experimental Workflow:
Caption: Workflow for automated patch clamp screening of GABA-A modulators.
High-Throughput Screening for Neurotransmitter Transporter Inhibitors
To investigate the potential secondary mechanism of this compound, HTS assays for the serotonin transporter (SERT) and norepinephrine transporter (NET) can be employed.
Fluorescent Substrate Uptake Assay
This assay uses a fluorescent substrate that is taken up by cells via specific neurotransmitter transporters. Inhibitors will block this uptake, resulting in a lower intracellular fluorescence signal.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture cell lines stably expressing human SERT or NET (e.g., HEK293 or CHO cells).
-
Seed cells into 96- or 384-well microplates.
-
-
Assay Procedure:
-
Remove culture medium and wash the cells with a suitable buffer (e.g., HBSS).
-
Add test compounds or a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET) and incubate.
-
Add the fluorescent substrate (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).
-
Incubate to allow for substrate uptake.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Presentation:
| Parameter | Description | Typical Value |
| Cell Line | Stably expressing hSERT or hNET | HEK293 or CHO |
| Fluoxetine IC50 (SERT) | Concentration for 50% inhibition of uptake | ~10-100 nM |
| Desipramine IC50 (NET) | Concentration for 50% inhibition of uptake | ~1-10 nM |
| Z'-factor | Assay robustness metric | > 0.6 |
Experimental Workflow:
Caption: Workflow for a fluorescent neurotransmitter transporter uptake assay.
High-Throughput Screening using Zebrafish Larvae Locomotor Activity
Zebrafish larvae offer a whole-organism model for assessing the effects of compounds on the central nervous system and motor function, providing an indirect measure of effects on pathways like the spinal reflex arc.
Experimental Protocol:
-
Zebrafish Rearing and Plating:
-
Raise wild-type zebrafish embryos to 5-7 days post-fertilization (dpf).
-
Individually place larvae into wells of a 96-well plate containing embryo medium.
-
-
Compound Exposure:
-
Add test compounds directly to the well water at desired concentrations.
-
Include a vehicle control and a known neuroactive compound (e.g., diazepam).
-
Incubate for a specified period (e.g., 1-24 hours).
-
-
Behavioral Assay (Light/Dark Test):
-
Place the 96-well plate into an automated video tracking system.
-
Acclimate the larvae to the system.
-
Subject the larvae to alternating periods of light and darkness (e.g., 5 minutes light, 5 minutes dark, repeated).
-
The tracking software records the total distance moved by each larva.
-
Data Analysis and Interpretation: Anxiolytic and muscle relaxant compounds are expected to alter the locomotor activity profile. For example, they may decrease overall activity or reduce the hyperactive startle response to sudden darkness.
Data Presentation:
| Parameter | Description | Typical Value |
| Zebrafish Age | Developmental stage of larvae | 5-7 dpf |
| Endpoint | Measured behavioral parameter | Total distance moved (mm) |
| Light/Dark Cycles | Duration of light and dark periods | 5-10 minutes each |
| Expected Effect | Change in locomotor activity | Decrease in hyperactivity |
Experimental Workflow:
Caption: Workflow for the zebrafish larvae locomotor activity HTS assay.
References
- 1. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Chlormezanone Solubility for In Vitro Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility challenges with chlormezanone in in vitro studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound with limited aqueous solubility. It is classified as slightly soluble in water and ethanol, but freely soluble in organic solvents like acetone and chloroform[1]. For in vitro studies, stock solutions are typically prepared in 100% dimethyl sulfoxide (DMSO) or ethanol.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What's happening?
A2: This is a common issue known as "precipitation upon dilution." While this compound is soluble in a high concentration of an organic co-solvent like DMSO, its solubility dramatically decreases when the percentage of the organic solvent is lowered by adding it to an aqueous medium. The final concentration of the organic solvent in your assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.
Q3: Are there alternatives to DMSO for dissolving this compound for cell-based assays?
A3: Yes, ethanol can be used as an alternative to DMSO. However, it is also important to maintain a low final concentration of ethanol in the cell culture medium to prevent cytotoxicity. Other options include the use of solubility-enhancing agents like cyclodextrins or surfactants, which can help to keep the compound in solution in aqueous environments.
Q4: Can I heat or sonicate my this compound solution to improve its solubility?
A4: Gentle heating (e.g., to 37°C) and sonication can be used to aid the dissolution of this compound in a solvent. However, it is crucial to ensure that the compound is stable at the temperature used and that prolonged sonication does not lead to degradation. Always visually inspect the solution for any signs of degradation, such as a change in color.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in the chosen solvent. | - Insufficient solvent volume.- Inappropriate solvent choice.- Low-quality or impure compound. | - Increase the solvent volume to ensure the concentration is not above its solubility limit.- Switch to a solvent with higher solubilizing power for this compound, such as DMSO.- Verify the purity of your this compound.- Gently warm the solution (to 37°C) and/or sonicate to aid dissolution. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous medium. | - The final concentration of this compound exceeds its solubility in the final medium.- The final concentration of the organic co-solvent is too low to maintain solubility. | - Lower the final concentration of this compound in the assay.- Increase the final concentration of the co-solvent, ensuring it remains within a non-toxic range for your cells (typically <0.5%).- Add the stock solution to the pre-warmed medium while vortexing to ensure rapid and even dispersion.- Consider using a solubility-enhancing excipient like HP-β-cyclodextrin. |
| The solution is clear initially but becomes cloudy or shows precipitation over time. | - The compound is in a supersaturated and thermodynamically unstable state.- Temperature fluctuations affecting solubility. | - Prepare fresh dilutions immediately before use.- Maintain a constant temperature for your assay.- Employ solubility enhancers like cyclodextrins or surfactants to form more stable complexes. |
| Inconsistent results between experiments. | - Incomplete dissolution of the stock solution.- Precipitation in the final assay medium.- Degradation of this compound in the stock solution or final medium. | - Always ensure the stock solution is completely dissolved and free of particulates before use.- Visually inspect the final assay medium for any signs of precipitation.- Prepare fresh stock solutions regularly and store them properly (aliquoted at -20°C or -80°C) to minimize freeze-thaw cycles. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents commonly used for preparing stock solutions for in vitro studies.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Reference |
| Water | < 0.25% (wt/vol) | < 9.1 mM | [2] |
| 95% Ethanol | < 1.0% (wt/vol) | < 36.5 mM | [2] |
| Ethanol | 25 mM | 25 mM | [1] |
| DMSO | 100 mM | 100 mM | [1] |
| DMSO | ≥ 7.9 mg/mL | ≥ 28.9 mM | |
| Ethanol (with ultrasonic) | ≥ 8.74 mg/mL | ≥ 31.9 mM | |
| PBS (pH 7.2) | 0.1 mg/mL | 0.37 mM | |
| DMF | 10 mg/mL | 36.5 mM |
Experimental Protocols
Here are detailed protocols for preparing this compound solutions for in vitro studies.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the tube for short intervals.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a this compound solution with improved aqueous solubility using HP-β-cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the HP-β-CD solution: Dissolve the desired amount of HP-β-CD in the aqueous buffer to create a stock solution (e.g., 45% w/v). Gentle warming and stirring may be required.
-
Add this compound: While stirring the HP-β-CD solution, slowly add the this compound powder.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
Filtration: After the incubation period, filter the solution through a 0.22 µm sterile filter to remove any undissolved this compound.
-
Concentration Determination: It is recommended to determine the final concentration of the solubilized this compound in the filtered solution using a suitable analytical method, such as HPLC-UV.
-
Storage: Store the this compound-HP-β-CD complex solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A flowchart for troubleshooting this compound solubility issues.
Proposed Signaling Pathway for this compound Action
Caption: this compound's proposed mechanism of action via GABA-A receptor modulation.
References
Technical Support Center: Optimizing Chlormezanone Dosage for Behavioral Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize chlormezanone dosage in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in behavioral research?
This compound is a centrally acting muscle relaxant and anxiolytic.[1][2] In behavioral research, it is primarily used to investigate anxiety-related behaviors and to assess muscle relaxant effects. Its mechanism of action is thought to involve the modulation of the GABA-A receptor, similar to benzodiazepines, which leads to a reduction in neuronal excitability.[1][3]
Q2: What is a typical starting dose for this compound in rodent behavioral studies?
A general starting point for dose-response studies can be derived from its effective concentrations for inducing paralysis. In mice, the EC50 for paralysis is 133 mg/kg.[4] For anxiolytic effects, a lower dose range would be advisable to avoid confounding sedative or muscle relaxant effects. A pilot study with a wide range of doses is recommended to determine the optimal dose for your specific behavioral paradigm.
Q3: How should I prepare this compound for administration to rodents?
This compound has low solubility in water (less than 0.25% wt/vol) and PBS (approximately 0.1 mg/ml). Therefore, it is typically dissolved in organic solvents first. Stock solutions can be prepared in DMSO (≥ 100 mg/mL), DMF (10 mg/ml), or ethanol (2 mg/ml). For in vivo experiments, these stock solutions should be further diluted. Common vehicle formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
It is crucial to ensure the final concentration of the organic solvent is low to avoid physiological effects. Always prepare fresh working solutions on the day of the experiment.
Q4: What are the potential side effects of this compound in rodents that could affect behavioral experiments?
The primary side effects to consider are sedation, drowsiness, dizziness, and ataxia (impaired coordination). These effects are dose-dependent and can interfere with the interpretation of results from behavioral tests that rely on motor activity or exploration, such as the elevated plus-maze or open field test.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable anxiolytic effect in the elevated plus-maze. | Dosage too low: The administered dose may be below the therapeutic threshold for anxiolytic activity. | Increase the dose incrementally. Conduct a dose-response study to identify the effective range. |
| Compound precipitation: this compound may have precipitated out of the vehicle solution. | Visually inspect the solution for any precipitates before injection. Consider preparing a fresh solution or using a different vehicle formulation. | |
| Animals appear sedated and show reduced motor activity. | Dosage too high: The dose is likely in the range that induces significant sedation or muscle relaxation. | Decrease the dose. Refer to EC50 values for paralysis as an upper limit and test lower concentrations. |
| Vehicle effects: The vehicle itself, particularly at high concentrations of organic solvents, can have sedative effects. | Administer a vehicle-only control group. Ensure the final concentration of any organic solvent is minimized. | |
| High variability in behavioral responses between animals. | Inconsistent drug administration: Inaccurate dosing or improper injection technique can lead to variable drug exposure. | Ensure accurate and consistent administration. For intraperitoneal injections, aim for the lower right abdominal quadrant to avoid the bladder and cecum. |
| Individual differences in metabolism: Animals may metabolize this compound at different rates. | Increase the sample size per group. Ensure animals are of a similar age and weight. | |
| Unexpected or paradoxical behavioral effects (e.g., increased anxiety). | Complex dose-response relationship: Some drugs exhibit biphasic or U-shaped dose-response curves. | Test a wider range of doses, including very low and very high doses. |
| Off-target effects: At certain concentrations, this compound may interact with other receptors. | Consult the literature for known off-target effects. Consider using more specific pharmacological tools to confirm the mechanism of action. |
Experimental Protocols & Data
Table 1: this compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | |
| DMF | 10 mg/mL | |
| Ethanol | 2 mg/mL | |
| PBS (pH 7.2) | ~ 0.1 mg/mL | |
| Water | < 0.1 mg/mL (insoluble) |
Table 2: this compound Effective Concentrations (EC50) for Paralysis
| Species | EC50 (mg/kg) | Reference |
| Mice | 133 | |
| Guinea Pigs | < 200 | |
| Dogs | 100-250 | |
| Cats | 50 | |
| Monkeys | 50 |
Visualizations
Experimental Workflow: Dose Optimization for Anxiolytic Activity
Caption: Workflow for optimizing this compound dosage.
Signaling Pathway: Hypothesized Mechanism of Action
Caption: Hypothesized signaling pathway of this compound.
Logical Relationship: Troubleshooting Sedative Effects
Caption: Troubleshooting sedation in this compound experiments.
References
minimizing chlormezanone off-target effects
Technical Support Center: Chlormezanone
This technical support center provides guidance for researchers, scientists, and drug development professionals studying this compound. Given that this compound was withdrawn from the market in 1996 due to severe adverse reactions, this guide focuses on understanding and identifying its potential off-target effects in an experimental context.
Frequently Asked Questions (FAQs)
Q1: What was the intended on-target mechanism of action for this compound?
A1: this compound was used as a muscle relaxant and anxiolytic.[1][2] Its primary mechanism of action is understood to be the potentiation of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[1][3][4] It is thought to bind to central benzodiazepine receptors, which interact allosterically with GABA-A receptors, enhancing GABAergic activity and reducing neuronal excitability in the central nervous system. This action is similar to benzodiazepines, though this compound is structurally distinct.
Q2: Why was this compound withdrawn from the market?
A2: this compound was withdrawn worldwide by its manufacturer in 1996 due to rare but severe and life-threatening cutaneous adverse reactions. The most significant of these were Toxic Epidermal Necrolysis (TEN) and Stevens-Johnson Syndrome (SJS), which cause extensive necrosis and detachment of the epidermis. In addition to skin reactions, concerns were also raised about severe liver disorders.
Q3: What are the primary off-target effects to be aware of in an experimental setting?
A3: The most critical off-target effects are severe cytotoxic reactions, mirroring the clinical reasons for its withdrawal. In experimental models, researchers should be vigilant for unexpectedly high levels of cell death, particularly in hepatocytes or keratinocytes. While the exact molecular pathways are not fully elucidated, such severe reactions often involve common mechanisms of drug-induced toxicity like mitochondrial dysfunction and/or endoplasmic reticulum (ER) stress, leading to apoptosis or necrosis.
Q4: How can I distinguish the intended CNS depressant effects from off-target cytotoxicity in my experiments?
A4: Differentiating these effects requires specific assays.
-
On-Target Effects: In neuronal cultures, on-target effects would manifest as decreased neuronal firing or hyperpolarization, which can be measured using electrophysiology (e.g., patch-clamp) or calcium imaging.
-
Off-Target Cytotoxicity: This can be quantified using cell viability assays (e.g., Trypan Blue, CellTiter-Glo®). To specifically investigate mechanisms, you can use assays that measure mitochondrial membrane potential (e.g., TMRM, JC-1), ATP production, or markers of the unfolded protein response/ER stress (e.g., CHOP, GRP78 expression).
Troubleshooting Guide
Issue: High or rapid cytotoxicity is observed in cell culture at expected therapeutic concentrations.
This is a common issue when studying a compound with known severe adverse effects. The troubleshooting workflow below can help determine if the observed cytotoxicity is mediated by off-target mitochondrial or ER stress pathways.
Caption: Troubleshooting workflow for investigating this compound cytotoxicity.
Data Presentation
While precise IC50 values for off-target effects are scarce for a withdrawn drug, clinical data provides insight into the risk associated with this compound.
Table 1: Clinical Risk Assessment for this compound-Induced SJS/TEN
| Drug Class | Drug | Crude Relative Risk (95% CI) | Study Population |
| Muscle Relaxant | This compound | 62 (21 - 188) | 245 hospitalized cases vs. 1147 controls |
| Antibiotic | Trimethoprim-sulfamethoxazole | 172 (75 - 396) | 245 hospitalized cases vs. 1147 controls |
| NSAID (Oxicam) | Oxicam NSAIDs | 72 (25 - 209) | 245 hospitalized cases vs. 1147 controls |
| Anticonvulsant | Phenobarbital | 45 (19 - 108) | 245 hospitalized cases vs. 1147 controls |
Data sourced from a multicenter case-control study on Stevens-Johnson syndrome and toxic epidermal necrolysis. This table highlights that the use of this compound was associated with a large increase in the risk of developing SJS or TEN.
Signaling Pathways
The diagram below illustrates the proposed on-target therapeutic pathway versus plausible off-target toxicity pathways that may be relevant in a research context.
Caption: On-target vs. plausible off-target pathways of this compound.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Toxicity via MTT Assay
The MTT assay is a colorimetric method for assessing cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases into an insoluble formazan product. A decrease in the rate of formazan production is indicative of mitochondrial dysfunction and/or reduced cell viability.
Materials:
-
Cells of interest (e.g., HepG2, HaCaT)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at ~570 nm
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance on a plate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of ER Stress via Western Blot for CHOP
C/EBP homologous protein (CHOP), also known as GADD153, is a key transcription factor that is strongly induced during prolonged ER stress and is involved in mediating apoptosis. Its upregulation is a hallmark of the unfolded protein response (UPR).
Materials:
-
Cells of interest and culture reagents
-
This compound stock solution
-
Positive control ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CHOP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., 1 µg/mL Tunicamycin) for a specified time (e.g., 16-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary anti-CHOP antibody (at manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the blot with an anti-β-actin antibody to ensure equal protein loading. Quantify band intensity to determine the relative increase in CHOP expression compared to the control.
References
troubleshooting inconsistent results with chlormezanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments involving chlormezanone. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how might this contribute to varied experimental outcomes?
A1: this compound is a centrally acting muscle relaxant and anxiolytic. Its primary mechanism of action is the potentiation of GABAergic neurotransmission by binding to the benzodiazepine site on the GABA-A receptor, which increases the influx of chloride ions and leads to hyperpolarization of the neuron.[1] This complex pharmacology, targeting a multi-subunit receptor with various isoforms, can lead to varied results depending on the specific subunit composition of the GABA-A receptors expressed in the experimental model.
Q2: How should I prepare and store this compound for my experiments to ensure its stability?
Q3: What are the known degradation pathways of this compound, and how can I minimize degradation during my experiments?
A3: this compound can undergo non-enzymatic hydrolysis, particularly in acidic conditions (pH 1), leading to the cleavage of the amide bond in its heterocyclic ring. This can result in the formation of several degradation products, including 4-chlorohippuric acid and 4-chlorobenzaldehyde. To minimize degradation, it is crucial to control the pH of your experimental buffer, aiming for a neutral pH (around 7.4) where the compound is more stable. Prepare solutions fresh and avoid prolonged exposure to acidic or highly alkaline conditions.
Q4: Are there any known impurities or variations in commercially available this compound that could affect my results?
A4: The purity of any chemical reagent can impact experimental outcomes. It is recommended to use high-purity this compound (≥98%) from a reputable supplier. Always refer to the Certificate of Analysis (CoA) for the specific batch you are using to be aware of any reported impurities. Variations in purity between batches or suppliers can be a significant source of inconsistent results.
Q5: My results with this compound are inconsistent between different cell lines. What could be the reason?
A5: Different cell lines can have varying expression levels of GABA-A receptor subunits, which can influence their sensitivity to this compound. Additionally, cellular metabolism can differ between cell lines, potentially leading to different rates of this compound metabolism and the formation of active or inactive metabolites. It is important to characterize the GABA-A receptor subunit expression in your cell lines of interest if you are studying its direct effects on this receptor.
Troubleshooting Inconsistent Results
Inconsistent results in experiments with this compound can arise from a variety of factors, ranging from reagent handling to experimental setup. This guide provides a systematic approach to troubleshooting common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no observable effect | 1. This compound Degradation: The compound may have degraded due to improper storage or handling. | - Prepare fresh stock solutions of this compound for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.- Ensure the pH of your experimental buffer is neutral, as acidic conditions can cause hydrolysis. |
| 2. Incorrect Concentration: Errors in calculating or preparing the final concentration of this compound. | - Double-check all calculations for dilutions.- Calibrate pipettes regularly to ensure accurate liquid handling. | |
| 3. Low Receptor Expression: The cell line or tissue preparation may have low expression of the target GABA-A receptors. | - Verify the expression of GABA-A receptor subunits in your experimental model using techniques like Western blot or qPCR. | |
| High variability between replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable responses. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for seeding and be consistent with your technique. |
| 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell viability. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or water to maintain humidity. | |
| 3. Inconsistent Incubation Times: Variations in the duration of this compound exposure can lead to different outcomes. | - Standardize the incubation time for all samples. | |
| Unexpected or off-target effects | 1. Presence of Degradation Products: Hydrolysis or metabolism of this compound can produce compounds with different biological activities. | - Analyze the purity and integrity of your this compound stock solution using HPLC to check for degradation products.- Maintain a neutral pH in your experimental setup to minimize hydrolysis. |
| 2. Contamination of Cell Culture: Mycoplasma or other microbial contamination can alter cellular responses. | - Regularly test your cell lines for mycoplasma contamination. | |
| 3. Interaction with Media Components: Components in the cell culture media (e.g., serum proteins) may bind to this compound, reducing its effective concentration. | - Consider using serum-free media for your experiments if appropriate for your cell line.- If serum is required, be aware that protein binding can occur and may need to be accounted for. |
Data Presentation: Comparative In Vitro Data for this compound
The following table summarizes some of the reported in vitro data for this compound to highlight the potential for variability across different experimental systems.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Cytotoxicity | HaCaT (human keratinocytes) | ATP reduction (at high conc.) | Significant | |
| Cytotoxicity | SH-SY5Y (human neuroblastoma) | IC50 | ~100-500 µM (estimated) | |
| Cytotoxicity | HeLa (human cervical cancer) | IC50 | >100 µM | |
| Cytotoxicity | HepG2 (human liver cancer) | IC50 | >100 µM | |
| GABA-A Receptor Modulation | Recombinant human α1β2γ2 | EC50 (potentiation of GABA) | ~43.3 µM | |
| GABA-A Receptor Modulation | Recombinant human α1β1γ2 | EC50 (potentiation of GABA) | ~21.7 µM |
Note: IC50 and EC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of a cell line such as SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
GABA-A Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Cell membranes expressing GABA-A receptors (e.g., from transfected HEK293 cells or brain tissue)
-
[3H]-Flunitrazepam (radioligand)
-
This compound
-
Diazepam (unlabeled competitor for positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare a membrane suspension in binding buffer. The protein concentration should be optimized for the assay.
-
In a series of tubes, add a fixed concentration of [3H]-Flunitrazepam (typically at or below its Kd).
-
Add increasing concentrations of this compound to the tubes.
-
Include tubes for total binding (only [3H]-Flunitrazepam and membranes) and non-specific binding (with a high concentration of an unlabeled ligand like diazepam).
-
Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the Ki value of this compound.
Mandatory Visualizations
References
Navigating Chlormezanone Stability: A Technical Support Guide
For researchers, scientists, and drug development professionals, understanding the stability of chlormezanone in various solvents and buffers is critical for accurate experimental design and the development of stable pharmaceutical formulations. This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the stability of this compound.
This compound, a muscle relaxant, is susceptible to degradation, primarily through hydrolysis, especially under acidic and alkaline conditions. Its stability is a key factor that can influence experimental outcomes and the efficacy of potential drug formulations. This guide offers insights into its degradation pathways, analytical methodologies for stability assessment, and answers to common questions encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. This process is significantly influenced by the pH of the solution. This compound is known to decompose when heated in the presence of inorganic acids or alkalis.
Q2: What are the known degradation products of this compound?
A2: Studies on the metabolism and degradation of this compound have identified several key degradation products resulting from the cleavage of its heterocyclic ring. These include:
-
4-chlorohippuric acid
-
4-chloro-benzoyl-N-methylamide
-
4-chlorobenzoic acid
-
N-methylimino-4-chlorobenzaldehyde
-
4-chlorobenzaldehyde
-
A hydrolyzed form of this compound
The formation of these products underscores the susceptibility of the amide bond within the this compound structure to hydrolysis.
Q3: How does pH affect the stability of this compound?
A3: this compound is particularly unstable in both acidic and alkaline conditions. In acidic environments, such as at pH 1, non-enzymatic hydrolysis can occur, leading to the breakdown of the molecule. Similarly, in alkaline solutions, degradation is also observed. Therefore, maintaining a suitable pH is crucial for preserving the integrity of this compound in solution.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound has limited solubility in aqueous solutions. It is slightly soluble in water and ethanol. However, it is readily soluble in organic solvents such as acetone and chloroform. For experimental work, the choice of solvent should be carefully considered based on the intended application and the potential for solvent-mediated degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results for this compound solutions. | Degradation of this compound due to inappropriate pH of the solvent or buffer. | Ensure that the pH of all solutions is controlled and maintained within a stable range for this compound. Avoid strongly acidic or alkaline conditions. Prepare fresh solutions before use and store them at appropriate temperatures to minimize degradation. |
| Appearance of unknown peaks in chromatograms during stability studies. | Formation of degradation products. | Compare the retention times of the unknown peaks with those of known this compound degradation products. Utilize techniques like mass spectrometry (MS) to identify the structure of the unknown compounds. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
| Low recovery of this compound from a formulation. | Instability of this compound in the formulation matrix. | Evaluate the compatibility of this compound with all excipients in the formulation. Conduct forced degradation studies on the formulation to identify potential interactions and degradation pathways. Consider the use of stabilizing agents or alternative formulation strategies. |
| Difficulty in dissolving this compound for aqueous-based assays. | Poor aqueous solubility of this compound. | Consider using a co-solvent system (e.g., water with a small percentage of ethanol or acetonitrile) to improve solubility. Ensure the chosen co-solvent does not accelerate degradation. Alternatively, explore the use of solubilizing agents, ensuring they are compatible with the analytical method. |
Experimental Protocols & Methodologies
Key Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable technique for monitoring the stability of pharmaceutical compounds like this compound. A stability-indicating HPLC method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient.
General Protocol for a Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble, such as methanol or acetonitrile.
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions to induce degradation. These typically include:
-
Acidic Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) and heat the solution (e.g., at 60°C) for a defined period.
-
Alkaline Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) and heat the solution (e.g., at 60°C) for a defined period.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep the solution at room temperature.
-
Thermal Degradation: Heat the solid drug or a solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV and/or visible light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Data Analysis: Monitor the decrease in the peak area of the intact this compound and the appearance and increase in the peak areas of any degradation products.
Illustrative HPLC Method Parameters (to be optimized for this compound):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized to ensure good peak shape and separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products show significant absorbance.
-
Temperature: Controlled column temperature (e.g., 25°C or 30°C).
Visualizing Experimental Workflows
To effectively plan and execute stability studies, a clear workflow is essential. The following diagram illustrates a typical workflow for a forced degradation study of this compound.
Caption: Workflow for a forced degradation study of this compound.
The following diagram illustrates the logical relationship in identifying degradation products.
Caption: Logical workflow for the identification of degradation products.
By following these guidelines and understanding the inherent stability characteristics of this compound, researchers can develop robust analytical methods and stable formulations, ensuring the quality and reliability of their work.
Technical Support Center: Chlormezanone-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating chlormezanone-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity a subject of study?
A1: this compound is a centrally acting muscle relaxant.[1][2] Its use was largely discontinued in many countries starting in 1996 due to rare but severe adverse effects, including toxic epidermal necrolysis (TEN) and hepatocellular damage.[3][4] Research into its cytotoxicity aims to understand the mechanisms behind these severe reactions, which are not yet fully understood.[1]
Q2: Which cell lines are suitable for studying this compound cytotoxicity?
A2: The immortal human keratinocyte cell line, HaCaT, has been used to investigate the cutaneous side effects of this compound. Given its reported hepatotoxicity, human hepatoma cell lines such as HepG2 or HepaRG could also be relevant models. For neurotoxicity studies, neuronal cell lines like SH-SY5Y may be considered.
Q3: What are the known cytotoxic metabolites of this compound?
A3: Studies have shown that this compound's metabolite, 4-chlorobenzyl aldehyde (S2), exhibits significant dose-dependent cytotoxicity. In contrast, other metabolites like 4-chloro benzyl alcohol (S1), 4-chloro benzoic acid (S3), and 4-chlorohippuric acid (S4) did not show similar toxic effects in the investigated concentration ranges.
Q4: What are the proposed mechanisms of this compound-induced cytotoxicity?
A4: The precise mechanisms are still under investigation, but evidence suggests the involvement of apoptosis. Key events may include the induction of oxidative stress, alterations in mitochondrial membrane potential, and the activation of caspase cascades. Some studies on other drugs suggest that cytotoxicity can also be linked to cell cycle arrest.
Q5: How can I measure this compound-induced cytotoxicity in my cell line?
A5: Several in vitro assays can be used to quantify cytotoxicity. These include:
-
Viability assays: ATP bioluminescence assays (e.g., CellTiter-Glo®) and resazurin reduction assays (e.g., CellTiter-Blue®) measure metabolic activity in viable cells.
-
Cytotoxicity assays: Lactate dehydrogenase (LDH) release assays measure membrane integrity loss in dead cells.
-
Apoptosis assays: Annexin V/Propidium Iodide (PI) staining can differentiate between apoptotic and necrotic cells. Caspase activity assays (e.g., Caspase-Glo®) can measure the activation of key apoptotic enzymes.
-
DNA quantification: Stains like PicoGreen can be used to quantify double-stranded DNA as a measure of cell number.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results. | 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in multi-well plates. 4. Contamination. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Prepare fresh drug dilutions for each experiment and vortex thoroughly. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Regularly check cell cultures for contamination and practice good aseptic technique. |
| No significant cytotoxicity observed at expected concentrations. | 1. The chosen cell line may be resistant to this compound. 2. Insufficient incubation time. 3. This compound degradation in the culture medium. | 1. Test a range of cell lines, including those known to be sensitive (e.g., HaCaT). 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. 3. Replenish the medium with fresh this compound for longer incubation periods. |
| Conflicting results between different cytotoxicity assays. | 1. Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). 2. The timing of the assay may be critical for detecting specific events (e.g., apoptosis vs. necrosis). | 1. Understand the principle of each assay. A decrease in ATP may precede LDH release. 2. Use a combination of assays at multiple time points to get a comprehensive view of the cytotoxic mechanism. For example, measure caspase activation at an early time point and LDH release at a later time point. |
| Difficulty in interpreting apoptosis assay data. | 1. Suboptimal staining concentrations of Annexin V/PI. 2. Inappropriate gating during flow cytometry analysis. | 1. Titrate the concentrations of Annexin V and PI to determine the optimal staining for your cell line. 2. Use unstained and single-stained controls to set up the proper gates for analysis. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and its metabolite S2 on HaCaT keratinocytes.
Table 1: Effect of this compound on ATP Levels in HaCaT Cells
| Concentration | % Reduction in ATP Levels (48h) |
| Low to moderate | No significant reduction |
| High | Significant reduction |
| Source: Data synthesized from a study on keratinocyte cytotoxicity. |
Table 2: Dose-Dependent Cytotoxicity of this compound Metabolite S2 (4-chlorobenzyl aldehyde) in HaCaT Cells
| Concentration of S2 | Cytotoxic Effect (48h) |
| Increasing concentrations | Significant dose-dependent cytotoxicity |
| Source: Data synthesized from a study on keratinocyte cytotoxicity. |
Detailed Experimental Protocols
Protocol 1: ATP Bioluminescence Assay for Cell Viability
This protocol is adapted from methods used to quantify viable cell numbers.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and the ATP bioluminescence reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add 100 µL of the reagent to each well. .
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol is based on standard methods for assessing apoptosis by flow cytometry.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound as described above.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Assessing Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Severe hepatocellular damage induced by this compound overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Undesired drug effects after taking this compound (Muscle Trancopal) with lethal results] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Chlormezanone In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with chlormezanone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in vivo?
A1: The primary challenge for the in vivo delivery of this compound stems from its poor aqueous solubility. This can lead to low bioavailability, high variability in experimental results, and difficulties in preparing suitable formulations for administration, especially for parenteral routes. Additionally, the use of high concentrations of organic solvents to dissolve this compound can introduce vehicle-related toxicity.
Q2: What is the mechanism of action of this compound?
A2: this compound is a centrally acting muscle relaxant and anxiolytic. Its mechanism of action is believed to involve the modulation of the gamma-aminobutyric acid (GABA) system, an inhibitory neurotransmitter in the brain. By enhancing the effects of GABA, this compound reduces neuronal excitability, leading to muscle relaxation and anxiolytic effects. It may also have some effects on the spinal reflex arc.
Q3: Why was this compound withdrawn from the market?
A3: this compound was withdrawn from the market in many countries in 1996 due to rare but serious and potentially fatal skin reactions, such as toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome. While these events are rare, researchers should be aware of the potential for cutaneous adverse effects in their preclinical studies.
Q4: What are the key physicochemical properties of this compound to consider for formulation development?
A4: Key properties include its low water solubility, crystalline nature, and susceptibility to degradation under certain pH conditions. Understanding these properties is crucial for selecting an appropriate formulation strategy to enhance its delivery in vivo.
Q.5: What are some suitable animal models for testing the efficacy of a new this compound formulation?
A5: For anxiolytic activity, common models include the elevated plus-maze, light-dark box test, and open field test in rodents. For muscle relaxant properties, models of spasticity, such as those induced by spinal cord injury or genetic models like the Spa mouse, can be utilized.
Troubleshooting Guide
Issue 1: this compound precipitation upon preparation of dosing solution.
-
Problem: You are dissolving this compound in a vehicle for injection (e.g., a co-solvent system like DMSO/saline), but it precipitates out either immediately or upon standing.
-
Troubleshooting & Optimization:
-
Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., DMSO, PEG300). However, be mindful of the maximum tolerated concentration of the co-solvent for your chosen route of administration to avoid vehicle toxicity.
-
Use a Surfactant: The addition of a biocompatible surfactant, such as Tween 80 or Polysorbate 80, can help to form micelles that encapsulate the hydrophobic drug, improving its solubility and stability in aqueous solutions.
-
pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the vehicle with a suitable buffer may enhance its solubility.
-
Consider Alternative Formulations: If simple co-solvent systems are not effective, more advanced formulations like nanosuspensions or Self-Emulsifying Drug Delivery Systems (SEDDS) may be necessary.
-
Issue 2: High variability in plasma concentrations between animals.
-
Problem: Pharmacokinetic analysis reveals significant differences in drug exposure (AUC, Cmax) among animals in the same dosing group.
-
Troubleshooting & Optimization:
-
Inconsistent Administration Technique: Ensure that the administration technique (e.g., oral gavage, intraperitoneal injection) is consistent across all animals. Proper training and standardized procedures are essential.
-
Formulation Instability: Prepare fresh dosing formulations daily and ensure they are homogenous (e.g., by vortexing) before each administration. Precipitation or phase separation of the formulation can lead to inaccurate dosing.
-
Food Effects: For oral administration, standardize the fasting and feeding schedule for the animals, as food intake can significantly affect the absorption of poorly soluble drugs.
-
Improve Formulation: A more robust formulation, such as a nanosuspension or SEDDS, can reduce variability by improving the dissolution and absorption of this compound.
-
Issue 3: Signs of toxicity in animals not related to this compound's known pharmacology.
-
Problem: Animals exhibit adverse effects like lethargy, weight loss, or irritation at the injection site that are not consistent with the expected muscle relaxant or anxiolytic effects of this compound.
-
Troubleshooting & Optimization:
-
Vehicle Toxicity: The formulation vehicle itself may be causing toxicity, especially at high concentrations of organic solvents like DMSO. Conduct a vehicle-only control group to assess the toxicity of the formulation excipients. Reduce the concentration of potentially toxic excipients to the lowest effective level.
-
Precipitation at the Injection Site: For parenteral routes, precipitation of the drug upon injection into the aqueous physiological environment can cause local irritation and inflammation. Consider slowing down the injection rate or using a more stable formulation that prevents precipitation upon dilution.
-
Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your specific formulation. Toxicity may be dose-dependent.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Formula | C₁₁H₁₂ClNO₃S | - |
| Molecular Weight | 273.74 g/mol | - |
| Melting Point | 114-118.2 °C | Crystalline solid, may require energy to dissolve. |
| Water Solubility | < 0.25% (wt/vol) at 25°C | Poor aqueous solubility is a major barrier to dissolution and absorption. |
| LogP | ~2.5 (estimated) | Lipophilic nature contributes to poor water solubility but may favor membrane permeability. |
| pKa | Not well-documented | The ionization state, which can affect solubility, may be pH-dependent. |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value | Reference |
| Tmax (Time to peak plasma concentration) | 2.18 ± 1.49 h (single 400 mg dose) | [1] |
| Cmax (Peak plasma concentration) | 4.62 ± 0.75 mg/L (single 400 mg dose) | [1] |
| t½ (Elimination half-life) | 40.50 ± 4.19 h (single 400 mg dose) | [1] |
| AUC (Area under the curve) | 224.93 ± 27.79 mg.h/L (single 400 mg dose) | [1] |
Table 3: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Description | Potential Advantages | Potential Disadvantages |
| Co-solvent Systems | Dissolving the drug in a mixture of water-miscible organic solvents (e.g., DMSO, PEG300) and an aqueous vehicle. | Simple to prepare, suitable for early-stage preclinical studies. | Risk of drug precipitation upon dilution in vivo, potential for vehicle-related toxicity. |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers. | Increased surface area leads to enhanced dissolution rate and bioavailability; can be used for oral and parenteral routes. | Requires specialized equipment (e.g., high-pressure homogenizer, media mill); potential for crystal growth and physical instability. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon dilution in the GI tract. | Enhances solubility and absorption by presenting the drug in a solubilized state; can bypass first-pass metabolism via lymphatic uptake. | High surfactant content can cause GI irritation; potential for drug precipitation upon dilution if not properly formulated. |
| Solid Dispersions | Dispersion of the drug in an amorphous state within a hydrophilic polymer matrix. | The amorphous form has higher solubility and dissolution rate than the crystalline form. | The amorphous state can be physically unstable and may recrystallize over time. |
| Cyclodextrin Complexation | Formation of an inclusion complex with cyclodextrins, which have a hydrophobic core and a hydrophilic exterior. | Increases aqueous solubility and can improve stability. | The amount of drug that can be complexed is limited by the stoichiometry of the complex. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Oral Administration in Rats
-
Preparation of the Stabilizer Solution:
-
Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) and a 0.5% (w/v) solution of Tween 80 in deionized water.
-
Mix equal volumes of the HPMC and Tween 80 solutions to create the stabilizer solution.
-
-
Coarse Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
Disperse the this compound powder in the stabilizer solution to a concentration of 10 mg/mL.
-
Homogenize the suspension using a high-speed homogenizer at 10,000 rpm for 15 minutes to form a microsuspension.
-
-
Nanosizing by High-Pressure Homogenization:
-
Process the microsuspension through a high-pressure homogenizer at approximately 1500 bar for 20-30 cycles.
-
Maintain the temperature of the system at 4°C using a cooling bath to prevent drug degradation.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS). The target is a mean particle size of < 500 nm and a PDI of < 0.3.
-
Determine the zeta potential to assess the stability of the suspension. A value of ±30 mV is generally considered stable.
-
-
In Vivo Administration (Oral Gavage):
-
Accurately weigh each rat to determine the correct dosing volume.
-
Ensure the nanosuspension is well-dispersed by gentle vortexing before each administration.
-
Administer the calculated volume of the nanosuspension to the rats using a gavage needle. The typical volume for oral gavage in rats is 5-10 mL/kg.
-
Protocol 2: Pharmacokinetic Study of a this compound Formulation in Rats
-
Animal Acclimatization and Catheterization:
-
Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
If frequent blood sampling is required, consider cannulation of the jugular vein for stress-free blood collection.
-
-
Dosing:
-
Fast the rats overnight before dosing.
-
Administer the this compound formulation (e.g., nanosuspension from Protocol 1) at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Plasma Sample Analysis (HPLC-UV):
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction to extract this compound from the plasma samples.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of acetonitrile and a buffer (e.g., ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 225 nm).
-
-
Quantification: Create a calibration curve using standard solutions of this compound in blank plasma. Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½ from the plasma concentration-time data.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for developing and testing a new this compound formulation.
Caption: Troubleshooting decision tree for this compound in vivo delivery issues.
References
Technical Support Center: Refining Experimental Protocols Involving Chlormezanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlormezanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a centrally acting muscle relaxant and anxiolytic. Its primary mechanism of action is the modulation of the GABAergic system. It binds to the benzodiazepine site on the GABA-A receptor, potentiating the effects of the inhibitory neurotransmitter GABA[1][2]. This enhancement of GABAergic activity leads to a decrease in neuronal excitability, resulting in its muscle relaxant and anxiolytic properties.
Q2: What are the optimal storage and handling conditions for this compound?
A2: this compound should be stored at room temperature. For experimental use, it is soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM). It is advisable to prepare solutions on the day of use. If storage of solutions is necessary, they can be stored at -20°C for up to one month. Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.
Q3: Are there any known off-target effects of this compound that I should be aware of in my experiments?
A3: While the primary target of this compound is the GABA-A receptor, researchers should be aware of potential off-target effects. Due to its historical withdrawal from the market because of rare but serious skin reactions, it is plausible that it may have other cellular targets or metabolic pathways that could influence experimental outcomes[1]. When interpreting results, it is important to consider the possibility of effects unrelated to GABA-A receptor modulation.
Q4: What are some common issues when performing electrophysiological recordings with this compound?
A4: As with many hydrophobic compounds, you may encounter artifacts in electrophysiological recordings. Common issues include slow baseline drifts, high-frequency noise, and a decrease in the signal-to-noise ratio. To troubleshoot, ensure stable electrode contact, maintain a constant temperature in the recording chamber, and use appropriate grounding to minimize electrical interference. Using a high-pass filter during analysis can also help reduce low-frequency drift.
Troubleshooting Guides
In Vitro Assays
Problem: Inconsistent results in cell-based cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell health and density | Ensure cells are healthy, within a consistent passage number, and seeded at a uniform density across all wells. |
| Compound precipitation | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent. |
| Inconsistent incubation times | Adhere strictly to the planned incubation times for all plates and experimental repeats. |
| Reagent variability | Use fresh reagents and ensure that all solutions are well-mixed before application. |
Problem: Weak or no signal in Western blot for signaling pathway analysis (e.g., p-ERK, p-Akt).
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Low protein expression | Ensure that the cell line used expresses the target protein at a detectable level. Consider using a positive control cell line or tissue. |
| Inefficient protein transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Incorrect blocking buffer | For phospho-specific antibodies, use BSA-based blocking buffers instead of milk, as milk contains phosphoproteins that can cause high background. |
In Vivo Assays
Problem: High variability in the elevated plus-maze test for anxiolytic activity.
| Possible Cause | Troubleshooting Step |
| Animal stress | Acclimate the animals to the testing room for at least 30-60 minutes before the experiment. Handle the animals gently and consistently. |
| Environmental factors | Maintain consistent lighting and noise levels in the testing room. Clean the maze thoroughly between each animal to remove olfactory cues. |
| Experimenter bias | The experimenter should be blinded to the treatment groups to avoid unconsciously influencing the animals' behavior. |
| Incorrect drug administration | Ensure accurate and consistent dosing and timing of this compound administration before testing. |
Experimental Protocols & Data
This compound Concentration Data
The following table summarizes this compound concentrations used in various experimental contexts.
| Experiment Type | Model System | Concentration/Dose | Observed Effect | Reference |
| Cytotoxicity Assay | HaCaT keratinocytes | Up to 1 mM | Significant reduction in ATP levels at the highest concentration. | |
| Anxiolytic Activity | Mice (Elevated Plus-Maze) | 0.5 - 10 mg/kg (oral) | Selective anxiolytic effect. | |
| Muscle Relaxation | Mice (Rotarod Test) | 4 mg/kg (i.p.) | Indication of muscle relaxation. | |
| Clinical Human Study | Healthy Volunteers | 400 mg (single dose) | Cmax of 4.62 +/- 0.75 mg/l. | |
| Clinical Human Study | Patients with anxiety | 200 mg or 400 mg (nightly) | Improvement in sleep quality and reduction in anxiety. |
Detailed Methodologies
In Vivo Muscle Relaxation Assay: Rotarod Test
This protocol assesses the effect of this compound on motor coordination and balance in rodents as an indicator of muscle relaxation.
Materials:
-
Rotarod apparatus
-
Mice or rats
-
This compound
-
Vehicle control (e.g., saline, 10% DMSO in saline)
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Training: Train the animals on the rotarod at a constant speed (e.g., 20-25 rpm) for a set duration (e.g., 3-5 minutes) for 2-3 consecutive days prior to testing to establish a baseline performance.
-
Drug Administration: On the test day, weigh each animal and administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection). Allow for a pre-treatment period (typically 30-60 minutes).
-
Testing: Place the animal on the rotating rod. Start the rotarod at the pre-determined speed.
-
Data Collection: Record the latency to fall from the rod. A decrease in the time spent on the rod compared to the vehicle-treated group indicates muscle relaxant effects.
Rotarod Test Workflow
In Vitro Cytotoxicity Assay: MTT Assay
This protocol measures the effect of this compound on cell viability by assessing mitochondrial metabolic activity.
Materials:
-
96-well plates
-
Cells (e.g., HaCaT, HepG2)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle controls (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
MTT Cytotoxicity Assay Workflow
Signaling Pathway Diagrams
GABAergic Signaling Pathway
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. This enhances the binding of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of neuronal firing.
This compound's Mechanism of Action
Potential Involvement of ERK and PI3K/Akt Pathways
While the primary mechanism of this compound is through the GABAergic system, cellular stress and changes in neuronal activity can potentially modulate other signaling pathways such as the ERK and PI3K/Akt pathways. Further research is needed to establish a direct link and the nature of the interaction (activation or inhibition) between this compound and these pathways.
References
Technical Support Center: Interpreting Unexpected Phenotypes in Chlormezanone Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with chlormezanone.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a centrally acting muscle relaxant and anxiolytic. Its primary mechanism of action is the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. This compound binds to the benzodiazepine site on the GABA-A receptor, acting as a positive allosteric modulator. This enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, producing a calming and muscle-relaxant effect.
Q2: What are the most well-documented severe adverse reactions to this compound?
The most significant and well-documented severe adverse reactions to this compound are serious and potentially fatal cutaneous reactions, specifically Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). These reactions were the primary reason for the worldwide withdrawal of this compound from the market in 1996. Other reported severe adverse effects include hepatotoxicity (liver damage) and, in cases of overdose, cerebral edema, renal tubular necrosis, and encephalopathy.
Q3: Are there any reports of paradoxical reactions with this compound?
While specific case reports of paradoxical reactions directly attributed to this compound are not widely available in recent literature, its mechanism of action as a GABA-A receptor modulator suggests the potential for such effects. Paradoxical reactions, characterized by excitement, agitation, or increased anxiety, are known to occur with other GABAergic drugs like benzodiazepines. These reactions are thought to be due to disinhibition of certain neuronal circuits. Researchers observing unexpected excitatory effects in their experiments should consider this as a possibility.
Q4: Can this compound cause movement disorders?
Yes, there is a potential for drug-induced movement disorders. Drugs that affect central nervous system neurotransmission can sometimes induce extrapyramidal side effects. One such example is drug-induced dystonia, which involves sustained or intermittent muscle contractions causing abnormal, often repetitive, movements or postures. While more commonly associated with antipsychotic medications that block dopamine receptors, any substance that alters the delicate balance of neurotransmitters in the basal ganglia could potentially trigger such a reaction. Researchers should be vigilant for any unexpected motor effects in their preclinical models.
Troubleshooting Guides for Unexpected Phenotypes
Guide 1: Unexpected Cell Death or Cytotoxicity in in vitro Assays
Problem: You observe a higher-than-expected level of cell death in your cell cultures treated with this compound.
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of Cell Line | 1. Review the literature for the known sensitivity of your cell line to GABAergic compounds or other CNS depressants. 2. Consider using a less sensitive cell line for initial screening or dose-ranging studies. |
| Off-Target Effects | 1. Perform a literature search for known off-target effects of this compound. 2. Use a control compound with a similar chemical structure but lacking the specific GABA-A modulatory activity. |
| Metabolic Activation to a Toxic Intermediate | 1. If using primary hepatocytes or other metabolically active cells, consider that this compound may be converted to a more toxic metabolite. 2. Co-incubate with inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) to see if toxicity is reduced. |
| Experimental Error | 1. Verify the concentration of your this compound stock solution. 2. Check for contamination in your cell culture. 3. Ensure accurate pipetting and even distribution of the compound in your culture plates. |
Guide 2: Paradoxical Hyperexcitability in Neuronal Cultures or Animal Models
Problem: Instead of the expected inhibitory effect, you observe signs of neuronal hyperexcitability (e.g., increased firing rate in neuronal cultures, agitation or seizures in animal models).
| Possible Cause | Troubleshooting Steps |
| Disinhibition of Excitatory Neurons | 1. Investigate the specific neuronal subtypes in your model. This compound's potentiation of GABAergic inhibition on inhibitory interneurons could lead to a net disinhibition of downstream excitatory neurons. 2. Use selective antagonists for other neurotransmitter systems to dissect the circuitry involved. |
| Dose-Dependent Biphasic Effect | 1. Perform a detailed dose-response study to determine if the excitatory effect is specific to a certain concentration range. 2. Compare your dosing to previously published studies. |
| Developmental Stage of the Model | 1. In developing neuronal systems, GABA can be excitatory. Ensure that the developmental stage of your in vitro or in vivo model is appropriate for observing inhibitory GABAergic effects. |
| Animal Strain or Genetic Background | 1. Consider the genetic background of your animal model, as this can influence drug metabolism and receptor sensitivity. 2. Compare your results with data from different strains if available. |
Quantitative Data
Table 1: Preclinical Toxicity Data for this compound
| Parameter | Species | Route of Administration | Value |
| LD50 | Rat | Oral | 605 mg/kg |
| LD50 | Rat | Intraperitoneal | 370 mg/kg |
| LD50 | Mouse | Intraperitoneal | 514 mg/kg |
| TDLo | Human (male) | Oral | 157 mg/kg |
| TDLo | Human (female) | Oral | 140 mg/kg |
LD50: Lethal dose for 50% of the population. TDLo: Lowest published toxic dose.
Table 2: Clinical Laboratory Findings in a Fatal Case of this compound-Induced Toxic Epidermal Necrolysis
| Parameter | Reported Value | Reference Range (Typical) |
| Aspartate Aminotransferase (AST/GOT) | 979 U/L | 10-40 U/L |
| Alanine Aminotransferase (ALT/GPT) | 1496 U/L | 7-56 U/L |
| Gamma-Glutamyl Transferase (γ-GT) | 201 U/L | 9-48 U/L |
| Alkaline Phosphatase | 515 U/L | 44-147 U/L |
| Bilirubin | 3.9 mg/dL | 0.1-1.2 mg/dL |
Data from a case report of a 34-year-old woman.
Experimental Protocols
Protocol 1: In Vitro Assessment of Drug-Induced Liver Injury (DILI)
This protocol outlines a basic workflow for assessing the potential of this compound to cause liver injury in an in vitro setting.
-
Cell Culture:
-
Culture primary human hepatocytes or a suitable hepatocyte-like cell line (e.g., HepG2) in appropriate culture medium.
-
Seed cells in 96-well plates at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution to create a range of final concentrations to be tested.
-
Treat the cells with the different concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
-
Assessment of Cytotoxicity:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released into the supernatant as an indicator of membrane damage.
-
Alternatively, use a cell viability assay such as the MTT or MTS assay to measure mitochondrial activity.
-
-
Measurement of Liver Enzymes:
-
In the collected supernatant, measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity or the reduction in cell viability for each concentration of this compound.
-
Determine the EC50 (half-maximal effective concentration) for cytotoxicity.
-
Compare the levels of ALT and AST in the treated wells to the vehicle control.
-
Protocol 2: Investigating Severe Cutaneous Adverse Reactions (SCARs) - Lymphocyte Transformation Test (LTT)
This protocol is a simplified overview of the LTT, which can be used to investigate the potential of this compound to induce a T-cell mediated immune response, as is implicated in SJS/TEN.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Obtain a blood sample from a previously sensitized individual (if ethically permissible and available) or use PBMCs from healthy donors.
-
Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
Cell Culture and Stimulation:
-
Culture the isolated PBMCs in a suitable culture medium.
-
Add different concentrations of this compound to the cell cultures. Include a positive control (e.g., a known mitogen like phytohemagglutinin) and a negative control (vehicle only).
-
-
Assessment of Lymphocyte Proliferation:
-
After a specific incubation period (typically 5-7 days), assess lymphocyte proliferation. This is commonly done by adding a radiolabeled nucleotide (e.g., ³H-thymidine) and measuring its incorporation into the DNA of proliferating cells.
-
Alternatively, non-radioactive methods such as BrdU incorporation or CFSE staining can be used.
-
-
Data Analysis:
-
Measure the amount of incorporated label or the proliferation index.
-
Calculate a stimulation index (SI) by dividing the mean counts per minute (CPM) of the this compound-stimulated cultures by the mean CPM of the unstimulated control cultures. An SI above a certain threshold (e.g., >2 or >3) is typically considered a positive response.
-
Mandatory Visualizations
Caption: Simplified GABA-A Receptor Signaling Pathway.
Caption: Workflow for Investigating Unexpected Phenotypes.
Caption: Troubleshooting Logic for In Vitro Results.
controlling for chlormezanone variability in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for variability in replicate experiments involving chlormezanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is understood to act as a positive allosteric modulator at the benzodiazepine site of GABA-A receptors.[1] This enhances the effect of the inhibitory neurotransmitter GABA, leading to its anxiolytic and muscle relaxant properties.[1][2]
Q2: What are the known stability issues with this compound in experimental settings?
This compound is susceptible to degradation, primarily through hydrolysis. This process can be influenced by factors such as pH, temperature, and the solvent used. Notably, it undergoes non-enzymatic hydrolysis, particularly in acidic conditions (e.g., pH 1), and studies have shown that unchanged this compound is not detected in plasma and urine, indicating in vivo degradation.
Q3: How should I prepare and store this compound stock solutions to minimize variability?
To ensure consistency across experiments, it is crucial to follow standardized procedures for preparing and storing this compound solutions. See the detailed protocol below for our recommendations.
Q4: What are the common degradation products of this compound I should be aware of?
The primary degradation of this compound involves the cleavage of the amide bond in its heterocyclic ring. The major metabolite found in urine is 4-chlorohippuric acid. Other identified degradation products include 4-chloro-benzoyl-N-methylamide, 4-chlorobenzoic acid, and 4-chlorobenzaldehyde.
Troubleshooting Guides
Issue 1: High Variability in Bioassay Results Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions of this compound. Do not use stock solutions that are more than one month old, even when stored at -20°C. 2. Ensure Complete Solubilization: When preparing stock solutions in DMSO or ethanol, ensure the compound is fully dissolved. Gentle warming to 37°C and sonication can aid in solubilization.[3] 3. Standardize Dilution Procedures: Use calibrated pipettes and a consistent dilution protocol for preparing working solutions. Prepare fresh dilutions for each experiment. |
| Degradation During Experiment | 1. Control pH of Experimental Medium: Maintain a stable pH in your assay buffer, ideally between 6 and 8. Avoid acidic conditions which are known to accelerate this compound hydrolysis. 2. Minimize Incubation Time: If possible, reduce the duration of experiments to minimize the time this compound is in an aqueous environment. 3. Maintain Consistent Temperature: Run all replicate experiments at the same, controlled temperature. |
| Batch-to-Batch Variability of this compound | 1. Source from a Reputable Supplier: Ensure the purity of the this compound used. Reputable suppliers will provide a certificate of analysis. 2. Use the Same Batch: For a series of related experiments, use this compound from the same manufacturing batch to eliminate this as a source of variability. |
Issue 2: Loss of this compound Activity Over Time in Stored Samples
| Potential Cause | Troubleshooting Steps |
| Improper Storage of Stock Solutions | 1. Aliquot and Freeze: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Confirm Storage Temperature: Ensure that storage freezers are maintaining the target temperature of -20°C or -80°C. Use a calibrated thermometer to verify. |
| Hydrolysis in Aqueous Buffers | 1. Prepare Fresh Working Solutions: Do not store this compound in aqueous buffers for extended periods. Prepare fresh dilutions from your stock solution immediately before each experiment. |
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Solvent | Maximum Concentration | Stock Solution Storage |
| DMSO | 100 mM[4] | -20°C for up to 1 month |
| Ethanol | 25 mM | -20°C for up to 1 month |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendation |
| pH | Prone to hydrolysis, especially in acidic conditions. | Maintain experimental pH between 6 and 8. |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -20°C or below and conduct experiments at a consistent, controlled temperature. |
| Light | Potential for photodegradation (general consideration for pharmaceuticals). | Store stock solutions in amber vials or protected from light. |
| Solvent | Aqueous solutions can lead to hydrolysis. | Prepare fresh aqueous working solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (purity >99%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the tube in a water bath at room temperature for 5-10 minutes to ensure complete solubilization.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for no longer than one month.
-
Mandatory Visualization
Caption: Mechanism of action of this compound via GABA-A receptor modulation.
References
Validation & Comparative
Unraveling the Mechanism of Chlormezanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone, a centrally acting muscle relaxant and anxiolytic, was first introduced in the 1950s. For decades, its precise mechanism of action remained a subject of investigation. Though discontinued in 1996 due to rare but severe skin reactions, understanding its pharmacological profile remains relevant for the development of safer and more effective therapeutics targeting similar pathways. This guide provides a comparative analysis of this compound's validated mechanism of action against key alternatives, supported by available experimental data.
Mechanism of Action: A Comparative Overview
This compound is understood to exert its effects primarily through the potentiation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. It is believed to act as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site.[1][2] This action enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, a reduction in neuronal excitability. This mechanism is shared with benzodiazepines like diazepam.
In contrast, other muscle relaxants employ different strategies. Baclofen, for instance, is a selective agonist of the GABA-B receptor, a G protein-coupled receptor that, upon activation, leads to downstream effects including the inhibition of adenylyl cyclase and modulation of potassium and calcium channels. Carisoprodol's mechanism is less definitively established but is thought to involve the interruption of neuronal communication within the spinal cord and reticular formation. It is also metabolized to meprobamate, which possesses sedative and anxiolytic properties and is known to modulate GABA-A receptors.
Comparative Quantitative Data
| Compound | Primary Target | Assay Type | Measured Value (nM) | Reference(s) |
| This compound | GABA-A Receptor (Benzodiazepine Site) | Not Specified in available literature | Data Not Available | [1][2] |
| Diazepam | GABA-A Receptor (Benzodiazepine Site) | Radioligand Binding ([³H]flunitrazepam) | Ki: 4.9 - 8.3 | [3] |
| Baclofen | GABA-B Receptor | Radioligand Binding ([³H]GABA) | IC50: 40 | |
| Carisoprodol | GABA-A Receptor | Electrophysiology (Modulation) | EC50: ~88,000 (µM) |
Experimental Protocols
Validation of the mechanisms of action for these compounds relies on a combination of in vitro and in vivo experimental techniques.
In Vitro Methods
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of a drug to its receptor.
-
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the receptors.
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]flumazenil for the benzodiazepine site of the GABA-A receptor or [³H]GABA for the GABA-B receptor) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
2. Electrophysiology (Patch-Clamp):
-
Objective: To measure the functional effects of a drug on ion channel activity.
-
General Protocol:
-
Cell Preparation: Use cultured cells (e.g., HEK293 cells) expressing the receptor of interest (e.g., specific subunits of the GABA-A receptor).
-
Recording: Form a high-resistance seal between a glass micropipette and the cell membrane. The whole-cell configuration allows for the control of the membrane potential and the recording of ion currents flowing through the channels.
-
Drug Application: Apply GABA (the natural agonist) to elicit a baseline current. Then, co-apply GABA with the test compound to measure its modulatory effect on the current.
-
Data Analysis: Analyze the changes in current amplitude, frequency, and duration to determine the drug's effect (e.g., potentiation, inhibition) and calculate functional parameters like the EC50 (the concentration that produces 50% of the maximal effect).
-
In Vivo Methods
1. Rotarod Test (Motor Coordination):
-
Objective: To assess the effect of a drug on motor coordination and balance, indicative of muscle relaxant or sedative properties.
-
Protocol:
-
Apparatus: A rotating rod apparatus.
-
Procedure: Place a rodent (mouse or rat) on the rotating rod. The time the animal is able to stay on the rod before falling is recorded.
-
Testing: Administer the test compound and measure the latency to fall at different time points. A decrease in the time spent on the rod indicates impaired motor coordination.
-
2. Elevated Plus Maze (Anxiety):
-
Objective: To evaluate the anxiolytic or anxiogenic effects of a drug.
-
Protocol:
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure: Place a rodent at the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
-
Measurement: Record the time spent and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Visualizing the Mechanisms and Workflows
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion
The primary mechanism of action of this compound is the positive allosteric modulation of the GABA-A receptor at the benzodiazepine binding site, leading to enhanced GABAergic inhibition. This mechanism is similar to that of benzodiazepines like diazepam. However, a significant gap in the publicly available literature is the lack of specific quantitative binding affinity data for this compound, which hinders a direct and complete comparison with other modulators. In contrast, alternatives such as baclofen operate through a distinct GABA-B receptor-mediated pathway. The experimental methodologies outlined in this guide provide a framework for the continued investigation and validation of novel compounds targeting the GABAergic system for therapeutic benefit.
References
- 1. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA(A) receptor composition is determined by distinct assembly signals within alpha and beta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Chlormezanone vs. Other Centrally Acting Muscle Relaxants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of chlormezanone with other centrally acting muscle relaxants. Due to its discontinuation in many countries, clinical data on this compound is dated and limited compared to more contemporary agents. This document synthesizes available historical data for this compound and contrasts it with current knowledge of other muscle relaxants to offer a comparative perspective for research and drug development.
Executive Summary
This compound is a centrally acting muscle relaxant and anxiolytic that was historically used for muscle spasms and anxiety.[1] Its use has largely been discontinued due to rare but serious skin reactions.[2] The precise mechanism of action is not fully elucidated but is thought to involve the modulation of the GABAergic system.[1][3] In comparison, newer centrally acting muscle relaxants have more well-defined mechanisms of action and a larger body of clinical evidence supporting their efficacy and safety. This guide will compare this compound to other prominent centrally acting muscle relaxants, including mephenesin congeners (e.g., carisoprodol), benzodiazepines (e.g., diazepam), GABA-B agonists (e.g., baclofen), and central alpha-2 adrenergic agonists (e.g., tizanidine).
Comparative Efficacy
Clinical data directly comparing this compound to a broad range of modern muscle relaxants is scarce. The available studies are several decades old.
A 1975 double-blind, placebo-controlled trial involving 400 patients with painful muscle spasms found that 57% of patients treated with this compound reported improvement, compared to 53% with placebo, a difference that was not statistically significant.[4] In the same study, orphenadrine showed a 66% improvement rate.
Another study from 1982, focused on migraine attacks, compared this compound to diazepam and placebo. In patients with medium-severity pain, this compound showed a significant therapeutic effect (p < 0.01), whereas diazepam did not differ significantly from placebo. For severe pain, neither this compound nor diazepam was significantly better than placebo when added to standard therapy.
In contrast, systematic reviews and meta-analyses of currently used muscle relaxants like cyclobenzaprine, carisoprodol, and tizanidine have shown fair evidence of their effectiveness compared to placebo for musculoskeletal conditions. For spasticity, baclofen and tizanidine have demonstrated efficacy and are considered roughly equivalent, although with different side-effect profiles.
Table 1: Summary of Efficacy Data from Selected Studies
| Drug | Condition | Comparator(s) | Key Finding | Citation |
| This compound | Painful Muscle Spasm | Orphenadrine, Placebo | No significant difference from placebo. | |
| This compound | Migraine (medium severity) | Diazepam, Placebo | Significantly more effective than placebo. | |
| Orphenadrine | Painful Muscle Spasm | This compound, Placebo | Showed a beneficial effect. | |
| Baclofen | Spasticity (Multiple Sclerosis) | Placebo | Significantly more effective at improving muscle tone and spasm frequency. | |
| Tizanidine | Spasticity (Multiple Sclerosis) | Baclofen | Similar improvement in overall spastic state, spasms, and clonus. | |
| Tizanidine | Spasticity (Multiple Sclerosis) | Placebo | Significant reduction in spastic muscle tone. |
Mechanism of Action
Centrally acting muscle relaxants achieve their effects through various mechanisms within the central nervous system (CNS).
This compound and Mephenesin Congeners: The exact mechanism of this compound is not fully understood, but it is believed to act on the CNS, potentially by modulating the GABA (gamma-aminobutyric acid) system, which is the primary inhibitory neurotransmitter system in the brain. By enhancing GABAergic transmission, this compound may reduce neuronal excitability, leading to muscle relaxation. Mephenesin and its congeners are thought to inhibit polysynaptic reflex arcs in the spinal cord and brainstem.
Benzodiazepines (e.g., Diazepam): Benzodiazepines, like diazepam, are positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, increasing the affinity of GABA for its binding site. This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
GABA-B Agonists (e.g., Baclofen): Baclofen is an agonist of the GABA-B receptor. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, resulting in a decrease in the release of excitatory neurotransmitters.
Central Alpha-2 Adrenergic Agonists (e.g., Tizanidine): Tizanidine is a central alpha-2 adrenergic agonist. By stimulating these receptors in the brain and spinal cord, it inhibits the release of norepinephrine, leading to a reduction in postsynaptic excitation of motor neurons.
Signaling Pathway Diagrams
Pharmacokinetic Properties
The pharmacokinetic profiles of centrally acting muscle relaxants vary significantly, which influences their dosing schedules and potential for drug-drug interactions.
Table 2: Comparative Pharmacokinetic Parameters
| Drug | Bioavailability | Half-life (hours) | Time to Peak (hours) | Metabolism | Protein Binding |
| This compound | N/A | ~24-40 | ~1-4 | Hepatic | N/A |
| Carisoprodol | Rapidly absorbed | ~2.5 (parent), ~10 (metabolite) | ~1.5-2 | Hepatic (CYP2C19) | ~60% |
| Cyclobenzaprine | ~33-55% | ~18 (IR), ~32 (ER) | ~4-5 | Hepatic (CYP3A4, 1A2, 2D6) | ~93% |
| Baclofen | ~70-85% | ~2-6 | ~2 | Minimal hepatic | ~30% |
| Tizanidine | ~21% (high first-pass) | ~2.5 | ~1 | Hepatic (CYP1A2) | ~30% |
| Orphenadrine | ~90% | ~13-20 | ~2-4 | Hepatic | 95% |
Data compiled from various sources. N/A: Data not readily available in the searched literature. IR: Immediate-Release, ER: Extended-Release
Adverse Effects
The utility of centrally acting muscle relaxants is often limited by their side-effect profiles, with sedation being a common issue across the class.
Table 3: Common Adverse Effects
| Drug | Common Side Effects | Serious/Rare Side Effects |
| This compound | Drowsiness, dizziness, nausea. | Stevens-Johnson syndrome, toxic epidermal necrolysis. |
| Carisoprodol | Drowsiness, dizziness, headache. | Abuse potential, dependence, seizures. |
| Cyclobenzaprine | Drowsiness, dry mouth, dizziness. | Arrhythmias, serotonin syndrome (with other serotonergic drugs). |
| Baclofen | Drowsiness, dizziness, weakness, fatigue. | Seizures (especially with abrupt withdrawal), confusion. |
| Tizanidine | Drowsiness, dry mouth, hypotension, asthenia. | Hepatotoxicity, hallucinations. |
| Orphenadrine | Dry mouth, tachycardia, urinary retention, blurred vision (anticholinergic effects). | Confusion, hallucinations. |
Experimental Protocols
Valtonen EJ, 1975 (this compound vs. Orphenadrine and Placebo):
-
Design: Double-blind, randomized, placebo-controlled trial.
-
Participants: 400 patients with painful muscle spasms from five common musculoskeletal diseases.
-
Intervention:
-
This compound
-
Orphenadrine
-
Orphenadrine/Paracetamol combination
-
Placebo
-
-
Duration: One week.
-
Primary Outcome: Subjective assessment of treatment efficacy by the patient.
Tfelt-Hansen P, et al., 1982 (this compound vs. Diazepam and Placebo for Migraine):
-
Design: Double-blind, double-dummy, placebo-controlled trial.
-
Participants: 150 patients with acute migraine attacks.
-
Intervention: All patients received a standard regimen of metoclopramide and paracetamol. The trial medication was given simultaneously:
-
This compound 400 mg
-
Diazepam 5 mg
-
Placebo
-
-
Primary Outcome: Decrease of two or three steps on a four-point verbal pain report scale and no need for further treatment.
Conclusion
This compound represents an older class of centrally acting muscle relaxants with a historical context of use for muscle spasms and anxiety. The available clinical evidence, which is limited and dated, suggests its efficacy for muscle spasms is not superior to placebo. Its association with severe skin reactions led to its withdrawal from many markets.
In contrast, a range of other centrally acting muscle relaxants with more clearly defined mechanisms of action are now available. These include agents that modulate GABA-A receptors (benzodiazepines), GABA-B receptors (baclofen), and central alpha-2 adrenergic receptors (tizanidine), as well as others with less well-defined central actions. For researchers and drug development professionals, the study of this compound may offer insights into the historical development of muscle relaxants. However, for clinical use, the focus has shifted to agents with more robust efficacy and safety data. Future research in this area could focus on developing agents with more specific central targets to maximize efficacy while minimizing side effects such as sedation.
References
- 1. Pharmacokinetics of baclofen in spastic patients receiving multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carisoprodol - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of orally administered tizanidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Chlormezanone and its Therapeutic Alternatives
Chlormezanone, a centrally acting muscle relaxant and anxiolytic, was historically used for the management of anxiety, insomnia, and muscle spasms.[1][2] However, it was withdrawn from the global market in 1996 due to rare but severe and life-threatening cutaneous reactions, such as toxic epidermal necrolysis and Stevens-Johnson syndrome.[3][4][5] Consequently, a direct comparative analysis with contemporary analogues is limited. This guide provides a comparison of this compound with other drugs that have been used for similar indications, based on available clinical data.
Mechanism of Action
This compound is a non-benzodiazepine compound that was used for managing anxiety and muscle spasms. Its mechanism of action is not fully elucidated but is thought to involve the modulation of the gamma-aminobutyric acid (GABA) system, an inhibitory neurotransmitter in the brain. It is believed to bind to central benzodiazepine receptors, which interact with GABA receptors, thereby potentiating the inhibitory effects of GABA. This action is similar to that of benzodiazepines, though this compound is structurally distinct. Additionally, it may have an effect on the spinal reflex arc, contributing to its muscle relaxant properties.
Comparative Clinical Efficacy
Clinical trials conducted before its withdrawal compared this compound's efficacy primarily with benzodiazepines for anxiety and sleep disturbances.
Data Presentation: Efficacy in Anxiety and Insomnia
| Drug | Dosage | Indication | Key Findings | Reference |
| This compound | 400 mg at night | Neurotic anxiety | Similar improvements in anxiety, sleep duration, and quality of sleep compared to diazepam. No significant difference in overall effectiveness. | |
| Diazepam | 5 mg, 3 times daily | Neurotic anxiety | Similar improvements in anxiety, sleep duration, and quality of sleep compared to this compound. No significant difference in overall effectiveness. | |
| This compound | 400 mg at night | Insomnia | Significant increase in sleep duration and quality. No significant difference in effectiveness compared to temazepam. | |
| Temazepam | 20 mg at night | Insomnia | Significant increase in sleep duration and quality. No significant difference in effectiveness compared to this compound. | |
| This compound | 400 mg at night | Sleep disturbance | Initially increased sleep duration. This effect was no longer significant by the third week. No significant effect on slow-wave sleep. | |
| Nitrazepam | 5 mg at night | Sleep disturbance | Initially increased sleep duration, with a decline in effect by the third week. Significantly reduced the duration of slow-wave sleep. |
A study comparing 200 mg and 400 mg single nighttime doses of this compound for mild neurotic anxiety and associated sleep disturbance found that while both doses improved sleep and reduced anxiety, the 400 mg dose was significantly more effective in improving the quality and duration of sleep.
Therapeutic Alternatives for Muscle Spasms
While direct comparative trials with other muscle relaxants are scarce, drugs like carisoprodol have been used for similar indications. Carisoprodol is metabolized to meprobamate, which has sedative effects and abuse potential. Other centrally acting skeletal muscle relaxants include cyclobenzaprine, tizanidine, and baclofen, which have demonstrated efficacy in treating musculoskeletal conditions.
Adverse Effects and Withdrawal
The primary reason for the withdrawal of this compound was its association with severe and potentially fatal skin reactions. Other reported adverse effects included drowsiness, dizziness, nausea, and liver toxicity. In contrast, benzodiazepines are associated with sedation, dependence, and withdrawal symptoms. Other muscle relaxants also have distinct side effect profiles; for instance, tizanidine is associated with dry mouth, while baclofen can cause weakness.
Experimental Protocols
The clinical trials cited in this guide employed the following methodologies:
-
Study on this compound vs. Diazepam for Anxiety: A multi-center, double-blind study was conducted in a general practice setting with 44 patients experiencing neurotic anxiety. Participants were treated for 4 weeks with either 400 mg of this compound at night or 5 mg of diazepam three times a day. Efficacy was assessed based on improvements in anxiety, as well as the duration and quality of sleep.
-
Study on this compound vs. Temazepam for Insomnia: A single-blind study in a general practice setting involved 55 patients with insomnia. They received either 400 mg of this compound or 20 mg of temazepam nightly for two weeks. The primary outcomes measured were the average duration and quality of sleep, and how often patients woke up feeling refreshed.
-
Study on this compound vs. Nitrazepam on Sleep: A double-blind, balanced cross-over study was conducted with twelve volunteers having a mean age of 60. The effects of 400 mg of this compound and 5 mg of nitrazepam on electrophysiologically-recorded and subjectively-rated sleep were compared.
Visualizations
Caption: Comparison of this compound and its alternatives.
Caption: Clinical decision workflow for this compound vs. alternatives.
References
- 1. This compound | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. cdn.who.int [cdn.who.int]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Withdrawal of this compound-containing products - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Chlormezanone Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the research findings on chlormezanone, a withdrawn anxiolytic and muscle relaxant. The objective is to assess the reproducibility of its efficacy and safety claims by examining supporting experimental data from various clinical studies.
Executive Summary
This compound was marketed for the treatment of anxiety and muscle spasms and demonstrated some efficacy in early clinical trials.[1][2][3] Its proposed mechanism of action involves the modulation of the GABA-A receptor, similar to benzodiazepines, though it is structurally distinct.[4] However, the reproducibility of its clinical effectiveness, particularly in comparison to other available treatments, is not consistently supported by all studies. Furthermore, the drug was withdrawn from the market in many countries around 1996 due to rare but severe and life-threatening skin reactions, primarily toxic epidermal necrolysis (TEN).[5] This guide synthesizes the available data to provide a clear comparison of this compound's performance against placebos and alternative drugs.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of this compound for anxiety and muscle spasms.
Table 1: this compound in the Treatment of Anxiety
| Study | Comparison Groups | Primary Outcome Measure | Key Findings | Citation |
| Rickels et al. (1974) | This compound (800 mg/day), Chlordiazepoxide (40 mg/day), Placebo | Physician and patient global improvement ratings, Hamilton Anxiety Scale (HAM-A) | This compound was significantly more effective than placebo and comparable in efficacy to chlordiazepoxide. | |
| Friedman et al. (1966) | This compound, Aspirin, Placebo | Not specified in abstract | Double-blind study on anxiety and tension; abstract lacks quantitative data. | |
| Hunter (1982) | This compound (200 mg vs. 400 mg) | Improvement in quality and duration of sleep, reduction in anxiety rating | Both doses showed significant improvement in sleep and anxiety; the 400 mg dose was significantly more effective for sleep duration and was preferred by patients. |
Table 2: this compound in the Treatment of Painful Muscle Spasms
| Study | Comparison Groups | Primary Outcome Measure | Key Findings | Citation |
| Valtonen (1975) | This compound, Orphenadrine, Orphenadrine/Paracetamol, Placebo | Subjective assessment of improvement | 57% of patients on this compound improved, compared to 53% on placebo (not a significant difference). Orphenadrine (66% improvement) and Orphenadrine/Paracetamol (71% improvement) were more effective. |
Experimental Protocols
Assessment of Anxiety
A common methodology in the cited anxiety trials involved double-blind, placebo-controlled studies with a duration of several weeks. A key instrument used for measuring the severity of anxiety was the Hamilton Anxiety Scale (HAM-A) .
The HAM-A is a clinician-rated scale consisting of 14 items that assess both psychic (e.g., anxious mood, tension, fears) and somatic (e.g., cardiovascular, respiratory, muscular symptoms) anxiety. Each item is scored on a 5-point scale from 0 (not present) to 4 (severe), with a total score ranging from 0 to 56.
-
Experimental Workflow for Anxiety Trials:
Assessment of Muscle Spasm
For studies on painful muscle spasms, a common approach was a double-blind, placebo-controlled trial over a shorter duration, typically one week. The primary outcome was often a subjective assessment of pain relief by the patient.
-
Pain Assessment: While specific scales were not always detailed in the abstracts, clinical trials for pain often use a Numeric Rating Scale (NRS) or a Verbal Rating Scale (VRS) to quantify pain intensity. For example, patients might be asked to rate their pain on a scale of 0 to 10, where 0 is no pain and 10 is the worst imaginable pain.
Mandatory Visualizations
Proposed Mechanism of Action of this compound
This compound is believed to exert its anxiolytic and muscle relaxant effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability. While the exact binding site of this compound on the GABA-A receptor is not as well-defined as that of benzodiazepines, it is thought to be distinct.
Logical Relationship: Reproducibility Assessment
The assessment of the reproducibility of this compound's efficacy is based on the consistency of findings across multiple independent clinical trials.
Conclusion
The research findings on this compound show mixed reproducibility. While some studies suggest its efficacy in treating anxiety, particularly in comparison to a placebo, its effectiveness as a muscle relaxant is less consistently supported, with one study showing no significant difference from a placebo. The comparison with active drugs like chlordiazepoxide and orphenadrine also yields variable results.
Crucially, the significant safety concern of severe cutaneous adverse reactions, which led to its global withdrawal, overshadows its potential therapeutic benefits. For drug development professionals, the case of this compound underscores the importance of rigorous, reproducible clinical trials and long-term pharmacovigilance to fully characterize the risk-benefit profile of a new chemical entity. The historical data on this compound can serve as a valuable case study in understanding the lifecycle of a pharmaceutical product and the critical role of post-marketing surveillance.
References
- 1. Effects of this compound on anxiety and tension: a double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in anxiety: a drug rediscovered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-dose comparison of this compound in sleep disturbance due to anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Cross-Validation of In Vitro and In Vivo Data for Chlormezanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo experimental data for the muscle relaxant and anxiolytic agent, chlormezanone. By objectively presenting available data, this document aims to facilitate a deeper understanding of its pharmacological profile and support further research and development efforts. This compound was withdrawn from the market in many countries due to rare but severe skin reactions, making a thorough understanding of its biological effects crucial.
In Vitro Data
Receptor Interaction and Cellular Effects
This compound is known to act at the benzodiazepine binding site of the GABA-A receptor, enhancing the influx of chloride ions and causing hyperpolarization of the neuron. This leads to a reduction in neuronal excitability, which underlies its muscle relaxant and anxiolytic properties.
| Parameter | Assay Type | Cell Line/System | Result | Reference |
| Mechanism of Action | Functional Assays | Recombinant human GABA-A receptors | Potentiation of GABA-induced chloride currents | [1][2] |
| Cytotoxicity | dsDNA quantification, ATP bioluminescence | Human Keratinocytes (HaCaT) | Significant reduction in ATP levels at high concentrations. The metabolite 4-chlorobenzyl aldehyde (S2) showed dose-dependent cytotoxicity. | [3] |
| Metabolism | In vitro liver microsomes (rat) | Rat liver microsomes | Inhibition of cytochrome P450 enzymes. | [4] |
Experimental Protocols: In Vitro
GABA-A Receptor Modulation Assay:
-
Objective: To determine the effect of this compound on GABA-induced chloride currents.
-
Method: Whole-cell patch-clamp recordings are performed on cells (e.g., HEK293) stably expressing recombinant human GABA-A receptor subunits.
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
A sub-maximal concentration of GABA is applied to elicit a baseline chloride current.
-
This compound is co-applied with GABA at various concentrations.
-
The potentiation of the GABA-induced current by this compound is measured.
-
Data is used to generate a dose-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal potentiation).
-
Hepatocyte Cytotoxicity Assay:
-
Objective: To assess the potential of this compound and its metabolites to cause liver cell damage.
-
Method: Primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are used. Cell viability is measured using assays such as the MTT or LDH release assay.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
Cells are treated with a range of concentrations of this compound or its metabolites for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using a validated assay.
-
Data is used to generate a dose-response curve and calculate the IC50 (the concentration that causes a 50% reduction in cell viability).[5]
-
In Vivo Data
In vivo studies in humans have provided pharmacokinetic data and clinical observations on the efficacy of this compound. However, there is a notable lack of publicly available preclinical data from animal models that directly correlates with its in vitro mechanisms.
Pharmacokinetics (Human)
| Parameter | Single Dose (400 mg) | Multiple Doses (400 mg/day) | Population | Reference |
| Cmax (mg/L) | 4.62 ± 0.75 | - | Healthy Volunteers | |
| Tmax (h) | 2.18 ± 1.49 | - | Healthy Volunteers | |
| AUC (mg·h/L) | 224.93 ± 27.79 | 164.19 ± 21.70 (at steady state) | Healthy Volunteers | |
| Half-life (h) | 40.50 ± 4.19 | 37.14 ± 3.18 | Healthy Volunteers |
Efficacy and Toxicology (Animal Models)
While specific dose-response studies for this compound in standard preclinical models are not readily found in the literature, the following sections describe the established protocols used to evaluate anxiolytic and muscle relaxant activities.
Anxiolytic Activity - Elevated Plus Maze (EPM): This test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Muscle Relaxant Activity - Rotarod Test: This test assesses motor coordination and the muscle relaxant effects of drugs. Animals are placed on a rotating rod, and the latency to fall is measured. Muscle relaxant drugs decrease the time the animals are able to stay on the rod.
Acute Toxicity - LD50 Determination: The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. It is the dose required to kill half the members of a tested population after a specified test duration.
Experimental Protocols: In Vivo
Elevated Plus Maze Protocol (for mice):
-
Objective: To evaluate the anxiolytic effects of this compound.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Mice are individually placed in the center of the maze, facing an open arm.
-
The number of entries and the time spent in each arm are recorded for a 5-minute period.
-
Different groups of mice are treated with vehicle or varying doses of this compound prior to the test.
-
An increase in the percentage of time spent in the open arms and the number of open arm entries are indicative of an anxiolytic effect.
-
Rotarod Test Protocol (for mice):
-
Objective: To assess the muscle relaxant properties of this compound.
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure:
-
Mice are trained to stay on the rotating rod.
-
On the test day, baseline performance (latency to fall) is recorded.
-
Mice are administered with vehicle or different doses of this compound.
-
At set time points after administration, the latency to fall from the rotarod is measured.
-
A significant decrease in the time spent on the rod compared to the vehicle group indicates muscle relaxant activity.
-
Cross-Validation and Signaling Pathway
A direct quantitative cross-validation between the in vitro and in vivo data for this compound is challenging due to the lack of publicly available preclinical dose-response studies. However, a qualitative correlation can be established. The in vitro potentiation of GABA-A receptors is consistent with the observed anxiolytic and muscle relaxant effects in clinical settings.
To achieve a quantitative in vitro-in vivo correlation (IVIVC), future studies would need to:
-
Determine the in vitro potency (EC50 or Ki) of this compound at the GABA-A receptor.
-
Conduct dose-response studies in animal models of anxiety and muscle relaxation to determine the in vivo potency (ED50).
-
Obtain preclinical pharmacokinetic data to relate the effective in vivo concentrations to the in vitro potency.
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound potentiates GABAergic neurotransmission.
Experimental Workflow for In Vitro-In Vivo Cross-Validation
Caption: Workflow for correlating in vitro and in vivo data.
References
- 1. Activity of chlormethiazole at human recombinant GABA(A) and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional, Functional, and Mechanistic Comparisons of Stem Cell–Derived Hepatocytes, HepaRG Cells, and Three-Dimensional Human Hepatocyte Spheroids as Predictive In Vitro Systems for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. mdpi.com [mdpi.com]
Chlormezanone as a Positive Control: A Comparative Guide for Researchers
For researchers in drug development and related scientific fields, the selection of an appropriate positive control is a critical component of robust assay design. This guide provides a comprehensive comparison of chlormezanone, a historical muscle relaxant and anxiolytic, with other alternatives for use as a positive control in relevant assays.
This compound, a centrally acting muscle relaxant, was historically used for the treatment of muscle spasms and anxiety.[1][2] Its mechanism of action involves modulating the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter in the central nervous system.[3][4] By enhancing the effects of GABA, this compound reduces neuronal excitability, leading to muscle relaxation and anxiolytic effects.[5] Although it has been discontinued for therapeutic use in many countries due to rare but serious skin reactions, its well-characterized mechanism of action could still make it a consideration as a positive control in specific in vitro and in vivo assays.
Alternatives to this compound as a Positive Control
Several alternative compounds with well-defined mechanisms of action are now more commonly used as positive controls in assays investigating muscle relaxation and anxiolytic-like effects. The choice of a positive control should be guided by the specific biological mechanism being investigated in the assay.
A prominent alternative is Diazepam , a benzodiazepine that also acts as a positive allosteric modulator of the GABA-A receptor. Its consistent and potent effects on muscle relaxation and anxiety-like behaviors in animal models make it a widely accepted positive control.
Another class of alternatives includes centrally acting muscle relaxants with different mechanisms, such as Baclofen , a GABA-B receptor agonist. For assays focused on spasticity and muscle tone, baclofen provides a distinct mechanistic control compared to GABA-A modulators.
Comparative Data
The following table summarizes the key characteristics of this compound and its common alternatives for use as positive controls.
| Compound | Drug Class | Primary Mechanism of Action | Common Assay Types | Key Considerations for Use as a Positive Control |
| This compound | Non-benzodiazepine anxiolytic and muscle relaxant | Positive allosteric modulator of GABA-A receptors | In vitro receptor binding assays, in vivo models of muscle relaxation (e.g., rotarod test), anxiety models (e.g., elevated plus maze) | Historical data available; discontinued for clinical use in many regions. |
| Diazepam | Benzodiazepine | Positive allosteric modulator of GABA-A receptors | In vitro receptor binding assays, in vivo models of muscle relaxation, anxiety, and sedation | Well-established and widely used; potential for sedative effects at higher doses. |
| Baclofen | GABA-B receptor agonist | Agonist at GABA-B receptors, leading to hyperpolarization of neurons | In vivo models of spasticity and muscle tone | Acts on a different GABA receptor subtype than this compound and benzodiazepines. |
| Orphenadrine | Anticholinergic | H1 receptor antagonist and NMDA receptor antagonist | In vivo models of painful muscle spasms | Mechanism is distinct from GABAergic agents. |
Experimental Protocols
The appropriate experimental protocol is crucial for obtaining reliable and reproducible data. Below are generalized methodologies for key experiments where these compounds might be used as positive controls.
Objective: To determine the binding affinity of a test compound to the GABA-A receptor.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or cerebellum).
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [³H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound or positive control (e.g., diazepam).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ (inhibitory concentration 50%) of the test compound and compare it to that of the positive control.
Objective: To assess the effect of a test compound on motor coordination and muscle relaxation in rodents.
Methodology:
-
Acclimation and Baseline: Train animals (mice or rats) on a rotating rod (rotarod) at a constant or accelerating speed. Record the latency to fall as the baseline performance.
-
Drug Administration: Administer the test compound, vehicle (negative control), or a positive control (e.g., diazepam) via an appropriate route (e.g., intraperitoneal injection).
-
Testing: At a predetermined time after administration, place the animals back on the rotarod and record their latency to fall.
-
Data Analysis: Compare the post-treatment latencies to the baseline values and between treatment groups. A significant decrease in latency to fall in the positive control group validates the assay's sensitivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of GABA-A receptor modulators and a typical experimental workflow for evaluating muscle relaxant properties.
Caption: GABA-A Receptor Signaling Pathway.
Caption: In Vivo Muscle Relaxant Assay Workflow.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. [Therapeutic trial of this compound (Phenarol) in the restlessness-anxiety-fear complex in neurosyphilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Chlormezanone: A Comparative Benchmark Against Novel Anxiolytics and Muscle Relaxants
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide comparing the historical therapeutic agent chlormezanone against a new generation of treatments for anxiety, muscle spasms, and pain. This document provides a detailed analysis of efficacy and safety data, complete experimental protocols for key preclinical assays, and illustrative diagrams of relevant biological pathways and workflows.
This compound, a once widely prescribed anxiolytic and centrally acting muscle relaxant, has been withdrawn from most global markets due to the risk of severe and life-threatening skin reactions. This guide provides a retrospective benchmark of this compound against contemporary therapeutic agents that have emerged to treat similar indications, including anxiety, musculoskeletal spasms, and neuropathic pain. By examining the available clinical data and preclinical evaluation methods, we aim to offer a valuable resource for researchers engaged in the discovery and development of safer and more effective therapeutics.
Executive Summary
This compound demonstrated efficacy in treating anxiety and muscle spasms, comparable in some studies to benzodiazepines like diazepam. However, its clinical use was terminated due to an unacceptable risk of rare but fatal skin conditions, namely Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). In contrast, novel therapeutic agents, while exhibiting varying efficacy profiles, have been developed with a greater emphasis on safety and targeted mechanisms of action. This guide will delve into the quantitative comparisons of these compounds, detail the experimental procedures used to characterize them, and provide visual representations of their underlying biological interactions.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data from clinical trials, comparing the efficacy and safety of this compound with selected novel therapeutic agents.
Table 1: Comparative Efficacy of this compound and Novel Therapeutic Agents
| Indication | Drug | Dosage | Primary Efficacy Endpoint | Result | Citation |
| Anxiety | This compound | 400 mg/day | Improvement in anxiety symptoms | Similar improvement to diazepam (5 mg 3x/day) | |
| Buspirone | 20 mg/day | Reduction in Hamilton Anxiety Rating Scale (HAM-A) score | Consistently relieved anxiety and associated depression | [1] | |
| Pregabalin | 600 mg/day | Change in Liebowitz Social Anxiety Scale (LSAS) total score | Significant decrease compared to placebo (p=0.024) | [2] | |
| Muscle Spasm | This compound | Not Specified | Subjective improvement in painful muscle spasm | 57% improvement (not significantly different from placebo at 53%) | [3] |
| Cyclobenzaprine | 5 mg 3x/day | Patient-rated clinical global impression of change, medication helpfulness, relief from backache | Significantly higher mean efficacy scores compared to placebo | [4] | |
| Pain (Fibromyalgia) | Cyclobenzaprine (sublingual) | 5.6 mg/day | Change in weekly average of daily pain scores | Significantly greater reduction in pain vs. placebo (-1.9 vs -1.5, p=0.01) | [4] |
Table 2: Comparative Safety of this compound and Novel Therapeutic Agents
| Drug | Incidence of Adverse Events (Drug vs. Placebo) | Common Adverse Events | Serious Adverse Events | Citation |
| This compound | Data not readily available in comparable format | Drowsiness, dizziness, nausea | Toxic Epidermal Necrolysis (TEN) and Stevens-Johnson Syndrome (SJS) | |
| Cyclobenzaprine | 54.1% (5mg) vs 35.4% | Somnolence, dry mouth, dizziness | Rare, but includes cardiac arrhythmias and CNS effects | |
| Buspirone | Dizziness (9% vs 2%), Nausea (not specified), Headache (7% vs 2%) | Dizziness, nausea, headache, nervousness | Low potential for abuse and dependence | |
| Pregabalin | Increased risk of multiple AEs | Dizziness, somnolence, weight gain, peripheral edema | No significant increase in serious adverse events compared to placebo |
Mechanism of Action
This compound's primary mechanism of action is understood to be the potentiation of GABAergic neurotransmission by binding to the GABAA receptor complex, leading to a decrease in neuronal excitability. This is similar to the mechanism of benzodiazepines.
Novel therapeutic agents, in contrast, often employ more targeted mechanisms:
-
Cyclobenzaprine , structurally related to tricyclic antidepressants, acts primarily at the brainstem to reduce tonic somatic motor activity.
-
Buspirone is a partial agonist of the serotonin 5-HT1A receptor, modulating serotonergic activity.
-
Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of several excitatory neurotransmitters.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to support researchers in their drug development efforts.
Elevated Plus-Maze Test for Anxiety-Like Behavior in Rodents
This widely used behavioral assay is designed to assess anxiety-like behaviors in rodents.
Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least one hour before the test.
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Observation: Allow the animal to explore the maze for a 5-minute period. Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.
Rotarod Test for Motor Coordination and Muscle Relaxant Activity
The rotarod test is a standard method for evaluating motor coordination, balance, and the effects of drugs with muscle relaxant properties in rodents.
Principle: The ability of an animal to maintain its balance on a rotating rod is a measure of its motor coordination. Muscle relaxant drugs will impair this ability, causing the animal to fall off the rod sooner.
Apparatus: A rotating rod apparatus with adjustable speed, typically divided into lanes to test multiple animals simultaneously. The rod is suspended at a height sufficient to encourage the animal to remain on it.
Procedure:
-
Training: Acclimate the animals to the apparatus by placing them on the stationary rod for a brief period. Then, train the animals to walk on the rod at a low, constant speed (e.g., 5 RPM) for a set duration (e.g., 60 seconds) for 2-3 trials.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: After a specified pretreatment time, place the animal on the rod.
-
Acceleration Protocol: The rod is typically set to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of 5 minutes (300 seconds).
-
Data Collection: Record the latency to fall from the rod for each animal. The trial ends for an individual animal when it falls or after a predetermined cut-off time (e.g., 300 seconds).
-
Data Analysis: Compare the latency to fall between the drug-treated and vehicle-treated groups. A significant decrease in the latency to fall in the drug-treated group suggests a muscle relaxant effect.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used preclinical model to induce neuropathic pain in rodents, mimicking symptoms such as allodynia and hyperalgesia.
Principle: Loose ligation of the sciatic nerve induces a partial nerve injury, leading to the development of chronic pain behaviors that can be used to screen for analgesic compounds.
Procedure:
-
Anesthesia: Anesthetize the animal (e.g., with isoflurane or a cocktail of ketamine/xylazine).
-
Surgical Exposure: Make an incision on the lateral surface of the thigh and expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Ligation: Proximal to the sciatic trifurcation, place four loose ligatures of chromic gut suture (4-0 or 5-0) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tied just tight enough to cause a slight constriction of the nerve.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.
-
Behavioral Testing: Assess the development of mechanical allodynia and thermal hyperalgesia starting several days after surgery and continuing for several weeks.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the hind paw to measure the paw withdrawal latency.
-
-
Drug Testing: Once stable pain behaviors are established, administer test compounds to evaluate their analgesic efficacy.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
- 1. Meta-analysis of rare adverse events in randomized clinical trials: Bayesian and frequentist methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevalence of adverse drug reactions in the primary care setting: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medication use and the risk of Stevens-Johnson syndrome or toxic epidermal necrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of a low-dose regimen of cyclobenzaprine hydrochloride in acute skeletal muscle spasm: results of two placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlormezanone: A Comparative Analysis of its Clinical Efficacy and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Once a commonly prescribed anxiolytic and muscle relaxant, chlormezanone has been largely withdrawn from the market due to safety concerns. This guide provides a comprehensive comparison of this compound with several alternatives, drawing upon available clinical trial data. The following sections detail the experimental protocols of key comparative studies, present quantitative data on efficacy and safety in structured tables, and illustrate the distinct mechanisms of action of these therapeutic agents.
Comparative Efficacy and Safety Data
The clinical efficacy and safety of this compound have been evaluated in comparison to other muscle relaxants and anxiolytics, as well as placebo. The following tables summarize the quantitative data from key clinical trials.
Table 1: this compound vs. Orphenadrine and Placebo for Painful Skeletal Muscle Spasms
| Treatment Group | Number of Patients | Improvement Rate (%) |
| This compound | 100 | 57% |
| Orphenadrine | 100 | 66% |
| Orphenadrine/Paracetamol | 100 | 71% |
| Placebo | 100 | 53% |
Data from Valtonen, 1975.
Table 2: this compound vs. Diazepam and Placebo for Migraine Attacks
| Treatment Group | Pain Severity | Successful Treatment Rate (%) |
| This compound (400 mg) + Standard Therapy | Medium | Statistically significant improvement (p < 0.01) |
| Diazepam (5 mg) + Standard Therapy | Medium | No significant effect |
| Placebo + Standard Therapy | Medium | No significant effect |
| This compound, Diazepam, or Placebo + Standard Therapy | Severe | No significant difference between groups |
Standard therapy consisted of metoclopramide 10 mg i.m. and paracetamol 1 g orally. A successful treatment was defined as a decrease of two or three steps on a four-point verbal pain report scale. Data from Hakkarainen et al., 1982.
Table 3: this compound vs. Nitrazepam for Sleep Quality
| Treatment Group | Key Findings |
| This compound (400 mg) | Initially increased sleep duration and reduced wakefulness. This effect was no longer significant by the third week. No significant effect on slow-wave sleep. |
| Nitrazepam (5 mg) | Initially increased sleep duration and reduced wakefulness, with a significant decline in effect by the third week. Significantly reduced the duration of slow-wave sleep. |
Data from Hindmarch, 1980.
Table 4: this compound vs. Temazepam for Insomnia
| Treatment Group | Outcome Measures |
| This compound (400 mg) | Significant increase from baseline in average duration of sleep, quality of sleep, and frequency of waking refreshed. |
| Temazepam (20 mg) | Significant increase from baseline in average duration of sleep, quality of sleep, and frequency of waking refreshed. |
No significant difference was observed between the two treatments. Data from Van Steenis, 1982.
Experimental Protocols
Detailed methodologies for the cited clinical trials are outlined below to provide a basis for critical evaluation and comparison.
This compound for Painful Skeletal Muscle Spasms (Valtonen, 1975)
-
Objective: To compare the efficacy of this compound, orphenadrine, orphenadrine/paracetamol, and placebo in treating painful skeletal muscle spasms.
-
Study Design: A double-blind, controlled clinical trial.
-
Participants: 400 patients with painful muscle spasms resulting from one of five common musculoskeletal diseases.
-
Interventions:
-
This compound
-
Orphenadrine
-
Orphenadrine/Paracetamol combination
-
Placebo
-
-
Dosage and Administration: Specific dosages were not detailed in the available abstract. Treatment duration was one week.
-
Outcome Measures: The primary outcome was the patient's subjective assessment of treatment efficacy.
-
Statistical Analysis: The study reported the percentage of patients in each group who experienced improvement.
This compound for Migraine Attacks (Hakkarainen et al., 1982)
-
Objective: To evaluate the efficacy of this compound and diazepam as adjuncts to standard therapy for acute migraine attacks.
-
Study Design: A double-blind, placebo-controlled trial.
-
Participants: 150 patients presenting with an acute migraine attack.
-
Interventions: All patients received a standard therapy of metoclopramide (10 mg i.m.) followed 20 minutes later by paracetamol (1 g orally). Concurrently, patients received one of the following in a double-dummy fashion:
-
This compound (400 mg)
-
Diazepam (5 mg)
-
Placebo
-
-
Outcome Measures: The primary outcome was a successful treatment result, defined as a decrease of two or three steps on a four-point verbal pain report scale and no requirement for further treatment.
-
Statistical Analysis: The significance of the treatment effect was determined for patients with medium and severe pain.
This compound and Nitrazepam on Sleep (Hindmarch, 1980)
-
Objective: To compare the effects of this compound and nitrazepam on electrophysiologically-recorded and subjectively-rated sleep.
-
Study Design: A double-blind, balanced cross-over study.
-
Participants: Twelve volunteers with a mean age of 60 years.
-
Interventions:
-
This compound (400 mg)
-
Nitrazepam (5 mg)
-
-
Dosage and Administration: Each treatment was administered for a period of time, with a washout period in between.
-
Outcome Measures:
-
Electrophysiological sleep parameters (e.g., sleep duration, wakefulness, sleep stages).
-
Subjective ratings of sleep quality.
-
-
Statistical Analysis: The significance of changes in sleep parameters from baseline and between treatment groups was assessed.
This compound and Temazepam in Sleep Disturbance (Van Steenis, 1982)
-
Objective: To compare the effectiveness of this compound and temazepam in treating insomnia.
-
Study Design: A single-blind study.
-
Participants: Fifty-five patients complaining of insomnia.
-
Interventions:
-
This compound (400 mg) nightly.
-
Temazepam (20 mg) nightly.
-
-
Dosage and Administration: Treatments were administered for a two-week period.
-
Outcome Measures:
-
Average duration of sleep.
-
Quality of sleep.
-
Frequency of waking refreshed.
-
-
Statistical Analysis: The study assessed the significance of the increase from baseline for both treatments.
Mechanisms of Action: Signaling Pathways
The therapeutic effects of this compound and its alternatives are mediated by their distinct interactions with neurotransmitter systems in the central nervous system.
This compound, along with benzodiazepines like diazepam, nitrazepam, and temazepam, acts as a positive allosteric modulator of the GABA-A receptor.[1] By binding to a site on the receptor distinct from the GABA binding site, these drugs enhance the effect of GABA, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization. This inhibitory action on the central nervous system contributes to their anxiolytic, sedative, and muscle relaxant properties.
In contrast to this compound and benzodiazepines, orphenadrine's mechanism of action is not primarily mediated by the GABAergic system. It functions as an antagonist at several receptor sites. Its muscle relaxant properties are believed to be mediated through its antagonism of NMDA receptors.[2] Additionally, orphenadrine exhibits anticholinergic (muscarinic receptor antagonist) and antihistaminic (H1 receptor antagonist) activities, which contribute to its overall pharmacological profile.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for the clinical trials discussed in this guide.
This guide synthesizes the available data from comparative clinical trials of this compound. It is important to note that this compound was withdrawn from many markets due to the risk of serious and potentially fatal skin reactions, a factor that should be weighed heavily in any consideration of its historical use and therapeutic profile. The information presented here is intended for research and professional drug development purposes.
References
A Comparative Analysis of Chlormezanone and Chlorpromazine: A Guide for Researchers
An Objective Comparison of Two CNS-Active Compounds
This guide provides a detailed comparative analysis of chlormezanone and chlorpromazine, two centrally acting drugs with distinct pharmacological profiles and historical clinical applications. While direct comparative studies are scarce due to the discontinuation of this compound in 1996 for safety reasons, this document synthesizes available preclinical and clinical data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Overview and Historical Context
This compound is a centrally acting muscle relaxant and anxiolytic that was introduced in the 1950s.[1] Its primary indications were for the treatment of muscle spasms and anxiety.[1] However, it was withdrawn from the market worldwide in 1996 due to rare but serious and potentially fatal skin reactions, such as toxic epidermal necrolysis.[2][3]
Chlorpromazine , also developed in the 1950s, was the first typical antipsychotic drug.[4] Its discovery revolutionized the treatment of schizophrenia and other psychotic disorders. It remains in clinical use today for a variety of indications, including schizophrenia, bipolar disorder, and severe nausea and vomiting.
Mechanism of Action
The two compounds exert their effects through fundamentally different primary mechanisms.
This compound is understood to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It is thought to bind to a site on the GABA-A receptor complex, enhancing GABAergic transmission, which leads to its muscle relaxant and anxiolytic effects. This mechanism is broadly similar to that of benzodiazepines, although this compound is structurally distinct.
Chlorpromazine 's antipsychotic effects are primarily attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. It also exhibits antagonist activity at a wide range of other receptors, including serotonergic (5-HT1, 5-HT2), histaminergic (H1), adrenergic (α1/α2), and muscarinic (M1/M2) receptors. This broad receptor profile contributes to both its therapeutic effects and its side effect profile.
Signaling Pathway Diagrams
Figure 1: Proposed signaling pathway for this compound.
References
Safety Operating Guide
Navigating the Disposal of Chlormezanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe and compliant disposal of chlormezanone, a muscle relaxant that has been discontinued for therapeutic use but may still be present in research settings.
This compound, a solid substance that is slightly soluble in water, was withdrawn from the market due to rare but severe skin reactions.[1] While its history is important for handling, its ultimate disposal requires a careful evaluation of its properties against federal and local regulations.
Hazardous Waste Determination: The First Step
The primary determinant for the disposal of any chemical, including this compound, is its classification as a hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA). This classification dictates the required disposal pathway.
A waste is considered hazardous if it is either specifically listed by the EPA (on the P or U lists) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] this compound is not found on the EPA's P or U lists of hazardous wastes. Therefore, its classification depends on whether it exhibits any of the hazardous characteristics. Based on available data, it is not ignitable, corrosive, or reactive under normal conditions.
The remaining and most relevant characteristic is toxicity . A Safety Data Sheet (SDS) for this compound indicates an oral LD50 (rat) of 605 mg/kg, and it is classified as "Harmful if swallowed."[3] However, for a waste to be classified as toxic under RCRA, it must fail the Toxicity Characteristic Leaching Procedure (TCLP), a test that simulates landfill conditions.[2][4] There is no readily available information indicating that this compound has been evaluated using the TCLP.
As the generator of the waste, the laboratory is ultimately responsible for making the hazardous waste determination. This can be done through generator knowledge of the waste's properties or through analytical testing. Given the lack of a definitive classification for this compound, a conservative approach is recommended.
Disposal Procedures: A Two-Pathed Approach
Due to the ambiguity in its classification, the disposal of this compound should follow one of two paths, contingent on its determination as either RCRA hazardous or non-RCRA (non-hazardous) pharmaceutical waste.
Scenario 1: this compound as a RCRA Hazardous Waste
If, through institutional assessment or as a precautionary measure, this compound is managed as a RCRA hazardous waste, the following procedures should be followed:
-
Segregation and Labeling: The waste must be collected in a designated, properly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste" and include the name "this compound."
-
Storage: The container must be kept closed except when adding waste and stored in a designated satellite accumulation area or a central accumulation area, adhering to the respective quantity and time limits.
-
Disposal: The waste must be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF). The required method of disposal for many pharmaceutical hazardous wastes is incineration at a permitted facility. A hazardous waste manifest must accompany the shipment.
Scenario 2: this compound as a Non-RCRA Pharmaceutical Waste
If a thorough evaluation by the institution's environmental health and safety (EHS) department concludes that this compound does not meet the criteria for RCRA hazardous waste, it should be managed as a non-RCRA pharmaceutical waste. It is crucial to note that "non-hazardous" does not mean it can be disposed of in the regular trash or down the drain. Improper disposal can still pose environmental risks.
The recommended disposal method for non-RCRA pharmaceutical waste is also incineration . This ensures the complete destruction of the active pharmaceutical ingredient. The specific procedures are as follows:
-
Segregation and Labeling: Collect this compound waste in a container specifically designated for non-RCRA pharmaceutical waste destined for incineration. These containers are often a different color from RCRA hazardous waste containers (e.g., white with blue lids).
-
Disposal: The container should be collected by a licensed medical or pharmaceutical waste vendor for incineration. While a hazardous waste manifest is not required, a shipping paper or log should be maintained.
Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C11H12ClNO3S | |
| Molar Mass | 273.73 g/mol | |
| Physical State | Solid (Crystals) | |
| Solubility in Water | Slightly soluble | |
| Oral LD50 (rat) | 605 mg/kg |
Experimental Protocols
Hazardous Waste Determination Protocol
A definitive hazardous waste determination for this compound would involve the following steps, to be conducted by qualified personnel, typically within an institution's EHS department:
-
Review of Existing Data: Compile all available toxicological data for this compound, including acute and chronic toxicity studies and any ecotoxicity data.
-
RCRA Characteristic Evaluation:
-
Ignitability: Not applicable for a high-melting-point solid.
-
Corrosivity: Not applicable based on chemical structure.
-
Reactivity: Not applicable based on chemical structure and stability data.
-
Toxicity: This is the primary characteristic of concern. The evaluation would require either:
-
Generator Knowledge: A documented assessment by a qualified individual that the substance is not expected to leach hazardous constituents at concentrations at or above regulatory levels. This is often difficult to justify for a compound with known toxicity.
-
Toxicity Characteristic Leaching Procedure (TCLP): This is the definitive analytical test (EPA Method 1311). A representative sample of the this compound waste would be sent to a certified laboratory for TCLP analysis for the 40 regulated toxic constituents. If the leachate concentrations are below the regulatory limits, the waste is not a RCRA toxicity characteristic hazardous waste.
-
-
-
State-Specific Regulations: Review state-level hazardous waste regulations, which may be more stringent than federal RCRA rules. Some states have specific requirements for all pharmaceutical waste.
Visualizations
Caption: Disposal decision workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
